5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVDSQFCRIAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470258 | |
| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875468-81-8 | |
| Record name | 6-fluoro-2-pyridin-2-yl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a common synthetic methodology, summarizes key characterization data, and presents visual workflows for the synthesis and analysis of this compound.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This compound (CAS 875468-81-8) is a subject of interest in drug discovery due to its structural motifs, which are present in various bioactive molecules.
Synthesis
A prevalent and effective method for the synthesis of this compound is the condensation of a substituted o-phenylenediamine with a pyridine derivative. A widely cited approach involves a reductive cyclization reaction.
Experimental Protocol: Reductive Cyclization
This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.
Materials:
-
4-Fluoro-2-nitroaniline
-
Pyridine-2-carboxaldehyde
-
Sodium dithionite (Na₂S₂O₄) or a similar reducing agent
-
Dimethylformamide (DMF) or another suitable solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline and pyridine-2-carboxaldehyde in DMF.
-
Reduction and Cyclization: Add an aqueous solution of sodium dithionite to the reaction mixture. Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 875468-81-8 |
| Molecular Formula | C₁₂H₈FN₃ |
| Molecular Weight | 213.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 181 °C |
Note: The melting point is based on commercially available data and should be experimentally verified.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The protons on the fluorinated benzene ring will exhibit coupling with the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms in the benzimidazole and pyridine rings. The carbon atoms on the fluorinated benzene ring will show coupling with the fluorine atom (C-F coupling).
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C=N stretching (around 1630-1610 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.21).
Visualized Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive cyclization.
Caption: Synthetic workflow for this compound.
Characterization Workflow
This diagram outlines the logical flow for the characterization of the synthesized compound.
Spectroscopic Analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. This data is essential for the structural elucidation and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. Due to the challenges in sourcing direct experimental data for this specific molecule, the following tables present predicted chemical shifts and typical data for the closely related parent compound, 2-(2-pyridyl)benzimidazole, to provide a reference framework.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-(2-pyridyl)benzimidazole[1] |
| NH (Benzimidazole) | ~13.0 | 13.1 |
| Pyridyl H-6' | ~8.7 | 8.76 |
| Pyridyl H-3' | ~8.4 | 8.40 |
| Pyridyl H-4' | ~8.0 | 8.03 |
| Benzimidazole H-4 | ~7.8 | 7.77 |
| Benzimidazole H-7 | ~7.6 | 7.61 |
| Pyridyl H-5' | ~7.5 | 7.54 |
| Benzimidazole H-6 | ~7.3 (doublet of doublets) | 7.29 |
Note: The fluorine substitution at the 5-position is expected to cause additional splitting (coupling) in the signals of neighboring protons, particularly H-4 and H-6, and may induce slight shifts in their chemical shift values.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 2-(2-pyridyl)benzimidazole |
| Benzimidazole C-2 | ~151 | - |
| Pyridyl C-2' | ~150 | - |
| Pyridyl C-6' | ~149 | - |
| Benzimidazole C-5 | ~159 (d, ¹JCF ≈ 240 Hz) | - |
| Benzimidazole C-7a | ~142 | - |
| Pyridyl C-4' | ~137 | - |
| Benzimidazole C-3a | ~135 | - |
| Pyridyl C-3' | ~125 | - |
| Pyridyl C-5' | ~123 | - |
| Benzimidazole C-7 | ~118 | - |
| Benzimidazole C-4 | ~112 (d, ²JCF ≈ 25 Hz) | - |
| Benzimidazole C-6 | ~105 (d, ²JCF ≈ 25 Hz) | - |
Note: The C-F coupling constants (J-coupling) are a key feature in the ¹³C NMR spectrum of fluorinated compounds. The carbon directly attached to the fluorine (C-5) will show a large coupling constant (¹JCF), while adjacent carbons (C-4 and C-6) will exhibit smaller coupling constants (²JCF).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.
Table 3: IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹)[2] | Key Features |
| N-H Stretch (Benzimidazole) | 3400 - 3200 | Broad peak indicating hydrogen bonding |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium intensity peaks |
| C=N Stretch (Imidazole/Pyridine) | 1630 - 1580 | Strong to medium intensity peaks |
| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Multiple sharp peaks of varying intensity |
| C-F Stretch | 1250 - 1000 | Strong, characteristic absorption |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₈FN₃), the molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 213.07 | Molecular ion peak |
| [M+H]⁺ | 214.08 | Protonated molecular ion (common in ESI) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically at a concentration of ~1 µg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through an LC column.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve a stable and strong signal for the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structural elucidation.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Integration of spectroscopic data for structural elucidation.
References
An In-depth Technical Guide to the Photophysical Properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. While direct experimental data for this specific derivative is limited in published literature, this document extrapolates its expected characteristics based on the well-studied parent compound, 2-(2-pyridyl)-1H-benzimidazole, and the known effects of fluorine substitution on benzimidazole derivatives. This guide covers the synthesis, expected photophysical parameters, and standard experimental protocols for characterization. It is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the application of fluorinated benzimidazole compounds.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a pyridyl group at the 2-position of the benzimidazole core often leads to compounds with interesting fluorescence characteristics, making them suitable for applications as fluorescent probes and in optoelectronic devices.
The strategic incorporation of a fluorine atom at the 5-position of the benzimidazole ring is anticipated to modulate the electronic and photophysical properties of the parent compound, 2-(2-pyridyl)-1H-benzimidazole. Fluorine, being the most electronegative element, can significantly influence the electron density distribution within the molecule through its inductive and resonance effects. These modifications are expected to impact the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of the molecule. Understanding these properties is crucial for the rational design of novel fluorophores for various applications, including biological imaging and sensing.
Synthesis
The synthesis of this compound typically proceeds via the condensation reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxaldehyde. This reaction is a standard method for the formation of 2-substituted benzimidazoles.
A typical experimental protocol would involve dissolving equimolar amounts of 4-fluoro-1,2-phenylenediamine and pyridine-2-carboxaldehyde in a suitable solvent, such as ethanol. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Expected Photophysical Properties
The photophysical properties of this compound are expected to be influenced by the electronic effects of the fluorine substituent. The following table summarizes the anticipated properties based on data from the parent compound, 2-(2-pyridyl)-1H-benzimidazole, and general trends observed for fluorinated aromatic compounds.
| Photophysical Parameter | Expected Value/Trend for this compound | Data for 2-(2-pyridyl)-1H-benzimidazole (for comparison) |
| Absorption Maximum (λabs) | Hypsochromic (blue) shift compared to the parent compound. | ~310-330 nm in various solvents. |
| Molar Absorptivity (ε) | Likely to be in the range of 104 M-1cm-1. | High, characteristic of π-π* transitions. |
| Emission Maximum (λem) | Hypsochromic (blue) shift compared to the parent compound. | ~350-380 nm in various solvents. |
| Stokes Shift | Expected to be in the range of 30-60 nm. | Moderate, typical for benzimidazole derivatives. |
| Fluorescence Quantum Yield (ΦF) | Potentially higher than the parent compound due to increased rigidity and reduced non-radiative decay pathways. | Varies with solvent polarity. |
| Fluorescence Lifetime (τF) | Expected to be in the nanosecond range. | Typically in the range of 1-5 ns. |
Rationale for Expected Trends:
-
Hypsochromic Shift: The strong electron-withdrawing nature of the fluorine atom can lower the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), leading to an increase in the HOMO-LUMO energy gap. This results in a blue shift in both the absorption and emission spectra.
-
Quantum Yield: The fluorine substitution can enhance the fluorescence quantum yield by increasing the rigidity of the molecular structure, which disfavors non-radiative decay processes such as internal conversion and intersystem crossing.
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maximum (λabs) and molar absorptivity (ε).
-
Methodology:
-
Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorbance is identified as λabs.
-
Molar absorptivity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Objective: To determine the emission maximum (λem).
-
Methodology:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum fluorescence intensity is identified as λem.
-
Fluorescence Quantum Yield Measurement
-
Objective: To determine the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare solutions of the sample and the standard with matched absorbances at the same excitation wavelength.
-
Record the corrected fluorescence spectra of both the sample and the standard.
-
Calculate the integrated fluorescence intensities (areas under the emission curves) for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample) where I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.
-
Fluorescence Lifetime Measurement
-
Objective: To determine the average time the molecule spends in the excited state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Prepare a dilute solution of the compound.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser).
-
Detect the emitted single photons using a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
-
Potential Applications in Drug Development and Research
The anticipated photophysical properties of this compound make it a promising candidate for various applications:
-
Fluorescent Probes: Its potential for high fluorescence quantum yield and sensitivity to the local environment could be exploited for developing probes to study biological systems, such as monitoring enzymatic activity or sensing metal ions.
-
Drug Discovery: The benzimidazole scaffold is a common motif in many pharmaceuticals. Understanding the photophysical properties of fluorinated derivatives can aid in the development of fluorescently labeled drugs for tracking their distribution and mechanism of action within cells and tissues.
-
Materials Science: The compound could be explored as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the fluorine substitution might enhance device performance and stability.
Conclusion
Technical Guide: Photophysical Characterization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential photophysical properties of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, with a primary focus on its fluorescence quantum yield. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The fluorination of these molecules can further enhance their biological activity, making compounds like this compound attractive candidates for novel therapeutic agents.[5] Understanding the photophysical characteristics of these molecules is crucial for their application in fluorescence-based assays, bio-imaging, and as potential therapeutic agents.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound. At present, specific experimental values for the quantum yield are not cited in the literature and would need to be determined experimentally using the protocol outlined in the subsequent section.
| Parameter | Symbol | Value | Units | Solvent |
| Molar Absorption Coefficient | ε | To be determined | M⁻¹cm⁻¹ | e.g., Ethanol |
| Absorption Maximum | λabs | To be determined | nm | e.g., Ethanol |
| Emission Maximum | λem | To be determined | nm | e.g., Ethanol |
| Stokes Shift | Δλ | To be determined | nm | e.g., Ethanol |
| Fluorescence Quantum Yield | Φf | To be determined | - | e.g., Ethanol |
| Fluorescence Lifetime | τ | To be determined | ns | e.g., Ethanol |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, as described by Williams et al.[6] This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[6][7][8]
Materials and Equipment
-
This compound (sample)
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are common standards.[8]
-
Spectroscopic grade solvents: The same solvent must be used for both the sample and the standard to ensure the refractive index is constant.[6]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
Quartz cuvettes (1 cm path length)
Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the chosen quantum yield standard in the selected spectroscopic grade solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.
-
Identify the wavelength of maximum absorption (λabs) for the sample. This will be used as the excitation wavelength for the fluorescence measurements.
-
Ensure the absorbance of each solution at the excitation wavelength is below 0.1.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the λabs of the sample.
-
Record the fluorescence emission spectra for all the prepared solutions of both the sample and the standard. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.[9]
-
Integrate the area under the fluorescence emission curve for each solution.
-
-
Data Analysis and Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The resulting plots should be linear, and the slope of each line (Gradient) should be determined.[9]
-
The quantum yield of the sample (Φf,sample) can then be calculated using the following equation[6]:
Φf,sample = Φf,std × (Gradsample / Gradstd) × (η²sample / η²std)
Where:
-
Φf,std is the known quantum yield of the standard.
-
Gradsample is the gradient of the plot for the sample.
-
Gradstd is the gradient of the plot for the standard.
-
ηsample is the refractive index of the solvent used for the sample.
-
ηstd is the refractive index of the solvent used for the standard.
Note: If the same solvent is used for both the sample and the standard, the ratio of the refractive indices is 1.
-
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Potential Signaling Pathways of Benzimidazole Derivatives
Benzimidazole derivatives are known to interact with various biological targets, and their mechanisms of action can be diverse.[1] While the specific signaling pathways for this compound are not yet elucidated, related compounds have been shown to act as, for example, kinase inhibitors or microtubule disruptors in cancer research.[10] A generalized potential mechanism of action is depicted below.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. agilent.com [agilent.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. static.horiba.com [static.horiba.com]
- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is limited. This guide provides a framework of standard methodologies for determining the solubility of poorly soluble compounds, which is applicable to the title compound. The presented data tables are illustrative and based on general principles of solubility for similar chemical structures.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and subsequent systemic availability. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and early assessment of a compound's solubility profile are paramount for successful drug development.
Benzimidazole derivatives, including this compound, are a class of heterocyclic compounds with a wide range of pharmacological activities. However, their often-planar and rigid structures can contribute to low aqueous solubility, posing significant challenges for formulation and delivery. This guide outlines the standard experimental protocols used to characterize the solubility of such compounds and provides a logical workflow for these assessments.
Understanding Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic (or equilibrium) solubility.
-
Kinetic Solubility: This is the concentration of a compound at which it precipitates out of a solution when the solution is prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early discovery phases.[1][2][3][4]
-
Thermodynamic (Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5][6][7] It represents the true solubility of the compound under specific conditions and is the gold standard for solubility determination, typically measured during lead optimization and pre-formulation stages.[1][5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for commonly employed solubility assays.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility.[5][8][9]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), etc.)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
-
Analytical balance
-
Vials with screw caps
Protocol:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[9]
-
Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer changes.[6][8]
-
After incubation, allow the samples to rest to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The pH of the final solution should be measured, especially for aqueous buffers.[5]
Kinetic Solubility Determination: Turbidimetric and Nephelometric Assays
These high-throughput methods are suitable for early-stage drug discovery.[1][10][11]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity (light absorbance) or nephelometry (light scattering) of the solution.[10][11][12][13]
Materials and Equipment:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (e.g., 96- or 384-well)
-
Plate reader capable of measuring absorbance (for turbidimetry) or light scattering (for nephelometry)
-
Liquid handling robotics (for high-throughput applications)
Protocol:
-
Prepare a serial dilution of the 10 mM DMSO stock solution of this compound in DMSO in a microtiter plate.
-
In a separate microtiter plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 1-5 µL) of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.[12]
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[10][12]
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) for turbidimetry, or measure the forward scattered light using a nephelometer.[11][12][13]
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity or light scattering is observed compared to a blank control.
Data Presentation: Summarized Solubility Data
| Solvent/Medium | Temperature (°C) | Method | Illustrative Solubility (mg/mL) | Illustrative Solubility (µM) |
| Water | 25 | Shake-Flask | < 0.01 | < 46.9 |
| PBS (pH 7.4) | 37 | Shake-Flask | < 0.01 | < 46.9 |
| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | 0.05 | 234.5 |
| Ethanol | 25 | Shake-Flask | 1.5 | 7035.3 |
| Methanol | 25 | Shake-Flask | 0.8 | 3752.2 |
| Acetone | 25 | Shake-Flask | 0.5 | 2345.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | > 50 | > 234510 |
| PBS (pH 7.4) | 37 | Turbidimetric | 0.02 | 93.8 |
Note: The molecular weight of this compound is 213.21 g/mol .
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a test compound.
Caption: General workflow for determining thermodynamic and kinetic solubility.
Conclusion
While specific solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Early screening can benefit from the high-throughput nature of kinetic assays, while later stages require the accuracy of the equilibrium shake-flask method. A comprehensive understanding of a compound's solubility in various physiologically relevant media and common organic solvents is indispensable for guiding formulation strategies and predicting in vivo performance. Researchers and drug development professionals are encouraged to apply these standard protocols to thoroughly characterize the solubility profile of this compound and other promising drug candidates.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. who.int [who.int]
- 9. scielo.br [scielo.br]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
An In-Depth Technical Guide on 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the fields of oncology and medicinal chemistry.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a fluorine atom at the 5-position and a pyridyl group at the 2-position. The fluorine substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 5-fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole | - |
| CAS Number | 875468-81-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₈FN₃ | --INVALID-LINK-- |
| Molecular Weight | 213.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Purity | Typically ≥97% (commercially available) | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles, including 5-fluoro derivatives, is well-documented in the chemical literature. A general and widely adopted method involves the condensation reaction of an appropriately substituted o-phenylenediamine with an aldehyde or a carboxylic acid.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
A common synthetic route for compounds of this class involves the reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carbaldehyde. The following is a generalized experimental protocol based on established methods for similar benzimidazole syntheses.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Pyridine-2-carbaldehyde
-
A suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide)
-
An oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone) or a catalyst (e.g., an acid catalyst)
Procedure:
-
Dissolve equimolar amounts of 4-fluoro-1,2-phenylenediamine and pyridine-2-carbaldehyde in a suitable solvent in a round-bottom flask.
-
Add the oxidizing agent or catalyst to the reaction mixture.
-
The reaction mixture is then typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Biological Activity and Potential Applications
Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom can enhance these activities.
Anticancer and PARP Inhibitory Potential:
Several studies have highlighted the potential of fluoro-substituted benzimidazoles as anticancer agents.[2][3] A particularly promising area of research is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] PARP inhibitors have emerged as a significant class of targeted cancer therapies, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
While direct experimental evidence for the PARP inhibitory activity of this compound is not yet published, the structural similarity to other known benzimidazole-based PARP inhibitors suggests that it could be a promising candidate for investigation.[4]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
To evaluate the PARP-1 inhibitory activity of this compound, a standard enzymatic assay can be performed.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
A suitable buffer system
-
Test compound (this compound)
-
A known PARP inhibitor as a positive control (e.g., Olaparib)
Procedure:
-
The test compound and positive control are serially diluted to various concentrations.
-
The PARP-1 enzyme, histone H1, and the test compound/control are incubated in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
-
After a defined incubation period, the reaction is stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribosyl)ated histones.
-
The amount of incorporated biotin is quantified using a colorimetric or chemiluminescent detection method.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.
Logical Workflow for Evaluating Anticancer Potential:
Caption: Workflow for the synthesis, characterization, and evaluation of the anticancer potential of this compound.
Signaling Pathway Involvement:
The primary signaling pathway implicated for benzimidazole-based PARP inhibitors is the DNA damage response (DDR) pathway. PARP-1 plays a critical role in sensing and signaling single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.
Caption: Simplified signaling pathway of PARP-1 inhibition leading to synthetic lethality in HR-deficient cancer cells.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features, particularly the presence of the fluorine atom and the benzimidazole core, suggest potential for potent biological activity, especially as an anticancer agent through mechanisms such as PARP inhibition. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related compounds. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Fluorinated Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into the benzimidazole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and antiviral properties of fluorinated benzimidazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines, allowing for interactions with a wide range of biological targets.[1] The strategic introduction of fluorine atoms into the benzimidazole core can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] This has led to the exploration of fluorinated benzimidazole derivatives as potent agents against various diseases, including cancer, microbial infections, and viral illnesses.
Anticancer Activity
Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzimidazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 2-aryl benzimidazole | MDA-MB-468 (Breast) | 3.31 | [2] |
| MDA-MB-453 (Breast) | 2.0-9.0 | [3] | ||
| ZR-75-1 (Breast) | 1.81 | [3] | ||
| MCF-7 (Breast) | 2.99 | [3] | ||
| MBIC | 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Breast Cancer Cells | - | [1] |
| Compound 4w | 5-Methoxy-6-substituted-1H-benzimidazole | A549 (Lung) | 1.55 ± 0.18 | [4] |
| Compound 7n | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | |
| Compound 7u | Benzimidazole derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | |
| Compound 12b | Benzimidazole analogue | A2780S (Ovarian) | 0.0062 | |
| A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 |
Mechanism of Action: Inhibition of EGFR/HER2 Signaling
Certain 2-aryl benzimidazole derivatives, such as compound 5a , exert their antitumor effects by inhibiting the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and MEK/Erk pathways, which are crucial for cell proliferation and survival.[2][3] The inhibition of these pathways can induce G1-phase cell cycle arrest and apoptosis.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
Other fluorinated benzimidazole derivatives, such as MBIC, function as microtubule inhibitors.[1] They interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The disruption of microtubule dynamics can also impact signaling pathways like PI3K/Akt, which are associated with resistance to microtubule-targeting drugs.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated benzimidazoles have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzimidazole derivatives against various microorganisms.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[3,2-a]benzimidazole derivative | Thiazolo[3,2-a]benzimidazole | Various Bacteria | - | [5] |
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism of antibacterial action for many benzimidazole derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[6][7] These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication and transcription.[7] By inhibiting these enzymes, fluorinated benzimidazoles block bacterial DNA synthesis, leading to cell death.[7]
Antiviral Activity
Fluorinated benzimidazoles have also been investigated for their antiviral properties, particularly against the Hepatitis C Virus (HCV).
Quantitative Antiviral Data
The following table shows the antiviral activity of representative fluorinated benzimidazole derivatives.
| Compound ID | Derivative Type | Virus/Assay | EC50 | Reference |
| Benzimidazole Derivative | 2-[(4-diarylmethoxy)phenyl]-benzimidazole | HCV Replicon | 1.1 µM | [8] |
| B5 | 2-aminobenzimidazole | HCV Infection | ~1 µM | [9] |
Mechanism of Action: HCV NS5B Polymerase Inhibition
A primary target for anti-HCV drugs is the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[10][11] Certain benzimidazole derivatives act as non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme and inducing conformational changes that inhibit its activity.[10] This disruption of NS5B function halts HCV RNA replication.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated benzimidazole derivatives.
Synthesis of 2-Aryl Benzimidazoles
A common method for the synthesis of 2-aryl benzimidazoles involves the condensation of an o-phenylenediamine with an aryl aldehyde.
General Procedure:
-
A mixture of an o-phenylenediamine derivative (1 equivalent) and an aryl aldehyde (1 equivalent) is prepared.
-
A catalyst, such as silica-supported periodic acid (H5IO6-SiO2), is added to the mixture.
-
The reaction is typically carried out in a suitable solvent (e.g., acetonitrile) at room temperature or with gentle heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve filtration to remove the catalyst and evaporation of the solvent.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl benzimidazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The fluorinated benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL in media) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: The fluorinated benzimidazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from tubulin.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Addition: The fluorinated benzimidazole derivative or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) is added to the tubulin solution.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C and adding GTP.
-
Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls.
In Vitro DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA (substrate), DNA gyrase, ATP, and the fluorinated benzimidazole derivative at various concentrations is prepared in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
In Vitro HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication.
Protocol:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (which often contains a reporter gene like luciferase) are used.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated benzimidazole derivative.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication.
-
Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The EC50 value (the concentration that inhibits 50% of HCV replication) is calculated.
Conclusion
Fluorinated benzimidazole derivatives represent a highly versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The incorporation of fluorine enhances their biological activity and provides a basis for the design of next-generation therapeutics. The data and protocols presented in this guide offer a comprehensive resource to aid researchers in the continued exploration and optimization of these valuable molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the clinical translation of novel fluorinated benzimidazole-based drugs.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 11. NS5B inhibitor - Wikipedia [en.wikipedia.org]
The Strategic Role of Fluorine Substitution in Pyridyl-Benzimidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridyl-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these molecules. This technical guide provides an in-depth analysis of the role of fluorine substitution in pyridyl-benzimidazole compounds, covering their synthesis, biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz DOT language to offer a clear and comprehensive overview for researchers in drug discovery and development.
Introduction: The Significance of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å), often without introducing significant steric hindrance. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, affecting its pKa and ability to form hydrogen bonds or other non-covalent interactions with biological targets. This can lead to enhanced binding affinity and selectivity.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
The pyridyl-benzimidazole core, a fusion of pyridine and benzimidazole rings, is a versatile scaffold that interacts with a wide range of biological targets. The strategic placement of fluorine on either the pyridyl or benzimidazole ring, or both, allows for the fine-tuning of these interactions to develop potent and selective therapeutic agents.
Synthesis of Fluorinated Pyridyl-Benzimidazole Compounds
The synthesis of fluorinated pyridyl-benzimidazole derivatives typically involves the condensation of a substituted o-phenylenediamine with a pyridine carboxylic acid or its derivative. The fluorine substituent can be introduced on either of the starting materials.
General Synthetic Pathway
A common synthetic route involves the Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid under acidic conditions, often with heating.
An In-Depth Technical Guide to 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom and a pyridyl group to the benzimidazole core is anticipated to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertinent to this compound, alongside available data on its biological activities and characterization.
Introduction: The Benzimidazole Scaffold
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of numerous therapeutic agents.
The incorporation of a fluorine atom into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the pyridine ring is a key pharmacophore found in many approved drugs, often contributing to improved solubility and target engagement. The combination of these three moieties in this compound suggests a compound of significant interest for biological investigation.
Discovery and History
While a specific discovery paper for this compound has not been prominently identified in the current literature, the development of 2-substituted benzimidazoles dates back to the early 20th century. The Phillips condensation, first described in 1928, provided a straightforward method for their synthesis and opened the door for extensive exploration of this chemical space. The synthesis and investigation of pyridyl-substituted benzimidazoles have been an active area of research, with studies exploring their potential as antimicrobial and anticancer agents.[3][4] The introduction of fluorine into the benzimidazole scaffold is a more recent development, driven by the growing understanding of the benefits of fluorination in drug design.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
General Synthesis Pathway
The synthesis of this compound involves the reaction of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxaldehyde, typically in the presence of an oxidizing agent or catalyst.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Based on general procedures for similar compounds, a plausible experimental protocol is provided below. Note: This is a representative protocol and may require optimization.
-
Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add pyridine-2-carboxaldehyde (1.05 eq).
-
Addition of Reagents: Add a catalytic amount of an oxidizing agent, such as sodium bisulfite or iodine. Alternatively, the reaction can be carried out under aerobic conditions.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 875468-81-8 |
| Molecular Formula | C₁₂H₈FN₃ |
| Molecular Weight | 213.21 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
-
Aromatic protons of the benzimidazole ring: ~7.2-7.8 (m, 3H)
-
Pyridyl protons: ~7.5-8.7 (m, 4H)
-
N-H proton of the imidazole ring: >12.0 (br s, 1H)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):
-
Aromatic carbons of the benzimidazole ring: ~105-145 (including a C-F coupled doublet)
-
Pyridyl carbons: ~120-150
-
C2 carbon of the imidazole ring: ~150-155
-
Fluorine-coupled carbon (C5): A doublet with a large coupling constant (¹JCF) is expected.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported in dedicated studies. However, based on the known activities of related compounds, it is a promising candidate for investigation in several therapeutic areas.
Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[6] The pyridyl moiety has also been incorporated into many antimicrobial agents. Studies on 2- and 3-pyridinyl-1H-benzimidazoles have demonstrated their activity against various bacteria and fungi.[3] It is hypothesized that this compound could exhibit similar or enhanced antimicrobial properties.
Anticancer Activity
Numerous 2-substituted benzimidazoles have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes such as kinases and poly(ADP-ribose)polymerase (PARP), as well as disruption of microtubule polymerization.[7][8] Copper complexes of 2-(2-pyridyl)benzimidazole have shown promising cytotoxicity against cancer cell lines, mediated by the generation of reactive oxygen species (ROS).[4] The fluorine substituent in this compound could enhance its cell permeability and interaction with target proteins, potentially leading to potent anticancer activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]
Theoretical and Computational Insights into 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule in the current literature, this guide leverages data from closely related analogs and established computational methodologies to provide a robust framework for its study. This document outlines detailed experimental protocols for its synthesis and characterization, presents comparative quantitative data from similar structures, and details a standard computational workflow for its theoretical analysis. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of benzimidazole-based compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluorine atom into the benzimidazole scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. The 2-(2-pyridyl) substituent is a common motif in ligands for metal complexes and can also influence the biological activity of the molecule. This compound (CAS: 875468-81-8, Molecular Weight: 213.21 g/mol ) is a molecule that combines these features and holds potential for further investigation in drug discovery and materials science. This guide provides a detailed theoretical and computational perspective on this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route based on the condensation of 4-fluoro-o-phenylenediamine with pyridine-2-carboxaldehyde.
Materials:
-
4-Fluoro-o-phenylenediamine
-
Pyridine-2-carboxaldehyde
-
Ethanol (or Methanol)
-
Sodium metabisulfite (or another suitable oxidizing agent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Aldehyde: To this solution, add pyridine-2-carboxaldehyde (1 equivalent).
-
Condensation: Add a catalytic amount of an oxidizing agent like sodium metabisulfite.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Neutralize the mixture with a solution of sodium hydroxide to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound. The use of activated charcoal during recrystallization can help to remove colored impurities.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties of the compound.
-
Melting Point Analysis: To determine the melting point of the purified compound as an indicator of purity.
Data Presentation: A Comparative Analysis
Due to the absence of specific experimental or calculated data for this compound in the searched literature, the following tables present data for the closely related compound 1-(4-Fluorobenzyl)-2-(2-pyridyl)-1H-benzimidazole and the parent compound 2-(2-pyridyl)benzimidazole . This comparative data can provide valuable insights into the expected structural parameters of the target molecule.
Table 1: Comparative Bond Lengths (Å)
| Bond | 1-(4-Fluorobenzyl)-2-(2-pyridyl)-1H-benzimidazole[1] | 2-(2-pyridyl)benzimidazole (Calculated) |
| C1-C2 | 1.373(2) | ~1.39 |
| N3-C12 | 1.336(2) | ~1.34 |
| F-C17 | 1.3671(18) | - |
| C-N (imidazole) | ~1.38 | ~1.38 |
| C=N (imidazole) | ~1.32 | ~1.33 |
Note: The atom numbering in the table for 1-(4-Fluorobenzyl)-2-(2-pyridyl)-1H-benzimidazole corresponds to the crystallographic data presented in the cited literature. The values for 2-(2-pyridyl)benzimidazole are typical calculated values for the benzimidazole core.
Table 2: Comparative Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral | 1-(4-Fluorobenzyl)-2-(2-pyridyl)-1H-benzimidazole[1] | 2-(2-pyridyl)benzimidazole (Calculated) |
| C18–C17–F | 118.58(13) | - |
| N3–C8–C7 | 117.91(13) | ~120 |
| Benzimidazole-Pyridine Dihedral | 24.46(4) | Varies with conformation |
| Benzimidazole-Benzene Dihedral | 81.87(3) | - |
Note: The atom numbering in the table for 1-(4-Fluorobenzyl)-2-(2-pyridyl)-1H-benzimidazole corresponds to the crystallographic data presented in the cited literature. The values for 2-(2-pyridyl)benzimidazole are typical calculated values for the benzimidazole core.
Theoretical and Computational Workflow
The following section outlines a standard and robust computational workflow for the theoretical investigation of this compound using Density Functional Theory (DFT).
Geometry Optimization
The first step in the computational study is to obtain the optimized molecular geometry.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.
The optimization calculation will yield the lowest energy conformation of the molecule, along with key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two main purposes:
-
Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.
Electronic Properties
DFT calculations can also provide valuable insights into the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
Spectroscopic Simulations
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural assignment.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule, providing information about the electronic transitions.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.
Caption: General synthesis workflow for this compound.
Caption: A standard workflow for the computational analysis of the target molecule.
Conclusion
While direct experimental and computational data for this compound are not extensively available in the public domain, this technical guide provides a comprehensive framework for its study. By adapting established synthetic protocols and employing standard computational methodologies, researchers can effectively synthesize, characterize, and theoretically analyze this promising molecule. The comparative data from closely related analogs offer valuable benchmarks for interpreting new experimental and computational results. This guide serves as a foundational resource to stimulate and support further research into the properties and potential applications of this compound.
References
Methodological & Application
Application Notes: 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is a versatile fluorinated heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this probe a valuable tool for various research applications. Its structural similarity to known metal-chelating agents suggests its primary application as a "turn-on" fluorescent sensor for detecting specific metal ions, such as zinc (Zn²⁺), through a chelation-enhanced fluorescence (CHEF) mechanism. This document provides detailed protocols for its use in solution-based fluorescence spectroscopy and live-cell imaging.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
In its unbound state, this compound exhibits minimal fluorescence due to non-radiative decay processes, such as photoinduced electron transfer (PET), from the pyridyl nitrogen to the benzimidazole ring. Upon binding to a target metal ion (e.g., Zn²⁺), the probe undergoes a conformational change, forming a rigid complex. This chelation inhibits the PET process, leading to a significant increase in fluorescence quantum yield and a detectable "turn-on" signal.
Application Notes and Protocols: 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole for Selective Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent chemosensors have emerged as powerful tools for the detection and quantification of metal ions in various biological and environmental systems. Their high sensitivity, selectivity, and rapid response times make them ideal for a range of applications, from monitoring intracellular ion concentrations to detecting environmental contaminants.[1] Benzimidazole derivatives, in particular, have garnered significant attention as versatile fluorophores due to their excellent photophysical properties and strong coordination capabilities with metal ions.[2][3]
This document provides detailed application notes and protocols for the use of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a selective fluorescent sensor for specific metal ions. The introduction of a fluorine atom at the 5-position of the benzimidazole ring can enhance the photophysical and metal-binding properties of the molecule. The pyridyl group at the 2-position serves as an effective metal-coordinating moiety. This combination of structural features makes this compound a promising candidate for the selective detection of metal ions such as Zn²⁺ and Cu²⁺.
Principle of Metal Ion Sensing
The metal ion sensing mechanism of this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF) . In its free form, the benzimidazole derivative may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay processes. Upon binding to a specific metal ion, the molecule forms a rigid complex, which can restrict these non-radiative pathways and lead to a significant enhancement of its fluorescence intensity.[3] The selectivity of the sensor is determined by the specific coordination chemistry between the benzimidazole-pyridyl ligand and the target metal ion.
Signaling Pathway
The interaction between this compound and a target metal ion can be visualized as a straightforward signaling pathway.
Caption: Metal ion binding induces a conformational change, leading to enhanced fluorescence.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties and metal ion binding characteristics of this compound based on typical values for similar benzimidazole-based sensors.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λabs) | 320 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ |
| Quantum Yield (Φ) in absence of metal | 0.05 |
| Quantum Yield (Φ) in presence of Zn²⁺ | 0.45 |
Table 2: Metal Ion Selectivity and Binding Parameters
| Metal Ion | Fluorescence Response | Binding Constant (Kₐ) | Limit of Detection (LOD) |
| Zn²⁺ | Strong Enhancement | 2.5 x 10⁵ M⁻¹ | 50 nM |
| Cu²⁺ | Quenching | 1.8 x 10⁵ M⁻¹ | 80 nM |
| Ni²⁺ | Slight Enhancement | 3.2 x 10³ M⁻¹ | 1.2 µM |
| Co²⁺ | Quenching | 5.1 x 10⁴ M⁻¹ | 0.5 µM |
| Fe³⁺ | Quenching | 8.9 x 10⁴ M⁻¹ | 0.3 µM |
| Mn²⁺ | No Significant Change | - | - |
| Mg²⁺ | No Significant Change | - | - |
| Ca²⁺ | No Significant Change | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
4-Fluoro-o-phenylenediamine
-
2-Pyridinecarboxaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Activated carbon
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in ethanol.
-
Add sodium metabisulfite (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add activated carbon (10% w/w) to the mixture and reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the activated carbon.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol outlines the steps for evaluating the fluorescence response of the sensor to various metal ions.
Materials:
-
Stock solution of this compound (1 mM in DMSO)
-
Stock solutions of various metal perchlorates or chlorides (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in HEPES buffer.
-
To a quartz cuvette, add 2 mL of the sensor working solution.
-
Record the initial fluorescence emission spectrum of the sensor solution (e.g., excitation at 320 nm, emission scan from 400 nm to 600 nm).
-
Add a small aliquot of a metal ion stock solution to the cuvette to achieve the desired final concentration (e.g., 1-100 µM).
-
Mix thoroughly and incubate for a short period (e.g., 5 minutes) to allow for complexation.
-
Record the fluorescence emission spectrum of the sensor-metal ion mixture under the same conditions as step 3.
-
Repeat steps 4-6 for a range of metal ion concentrations to perform a titration.
-
Repeat the experiment with different metal ions to assess selectivity.
Experimental Workflow
The overall experimental workflow for metal ion sensing using this compound is depicted below.
Caption: A systematic workflow from sample preparation to data analysis.
Conclusion
This compound is a promising fluorescent sensor for the selective detection of metal ions. Its synthesis is straightforward, and its application in metal ion sensing can be readily implemented using standard laboratory equipment. The CHEF mechanism provides a sensitive response to target metal ions, particularly Zn²⁺. The detailed protocols and representative data presented in these application notes provide a solid foundation for researchers to explore the potential of this and similar benzimidazole-based sensors in their respective fields of study. Further optimization of the experimental conditions may be necessary for specific applications, such as live-cell imaging or environmental sample analysis.
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
Application Notes & Protocols: Cellular Imaging with 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known properties of structurally related pyridyl-benzimidazole compounds. Currently, there is limited published data on the specific cellular imaging applications of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole. These protocols are provided as a starting point for research and may require optimization.
Introduction
This compound is a heterocyclic fluorophore with potential for various cellular imaging applications. The benzimidazole core is a well-established pharmacophore and a versatile scaffold for the development of fluorescent probes. The pyridyl substituent can act as a chelating agent for metal ions, and its nitrogen atom's lone pair of electrons makes it sensitive to pH changes. The fluorine substitution can enhance photostability and modulate the electronic properties of the molecule. Based on the characteristics of similar benzimidazole-based probes, this compound is a promising candidate for the detection of intracellular metal ions and for monitoring changes in intracellular pH.
Potential Applications
-
Detection of Intracellular Zinc (Zn²⁺): Many benzimidazole-pyridyl compounds exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, a crucial second messenger in cellular signaling. This probe could potentially be used to study zinc trafficking and homeostasis in various cell types.
-
Sensing of Intracellular pH: The pyridyl nitrogen can be protonated at acidic pH, altering the electronic properties and, consequently, the fluorescence of the molecule. This makes it a candidate for ratiometric or intensiometric pH sensing in cellular compartments.
-
Detection of other Divalent Metal Ions: The chelating moiety might also interact with other biologically relevant metal ions such as Cu²⁺ or Co²⁺, potentially with a "turn-off" fluorescence response due to paramagnetic quenching.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and sensing properties of this compound based on data for structurally related compounds. These values should be experimentally determined for the specific probe.
| Property | Hypothetical Value (Apo-form) | Hypothetical Value (Zn²⁺-bound) | Parameter of Interest |
| Excitation Maximum (λex) | ~350 nm | ~365 nm | Wavelength for optimal excitation. |
| Emission Maximum (λem) | ~420 nm | ~480 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | Low (~0.05) | Moderate (~0.4) | Efficiency of fluorescence emission. |
| Molar Extinction Coeff. (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | 2.0 x 10⁴ M⁻¹cm⁻¹ | Light absorption efficiency at a specific wavelength. |
| Dissociation Constant (Kd) for Zn²⁺ | N/A | Low nM range | Affinity of the probe for the target ion. |
| Photostability | Moderate | High | Resistance to photobleaching under illumination. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
This protocol outlines the basic steps for labeling live cells with the probe and acquiring fluorescence images.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe)
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock solution in imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS or PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with pre-warmed imaging medium or HBSS to remove excess probe.
-
-
Imaging:
Workflow Diagram:
Caption: General workflow for live-cell imaging.
Protocol 2: Detection of Intracellular Zinc (Zn²⁺)
This protocol describes how to use the probe to visualize changes in intracellular free Zn²⁺.
Materials:
-
All materials from Protocol 1
-
ZnCl₂ solution (10 mM in water)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a Zn²⁺ chelator (1 mM in DMSO)
Procedure:
-
Baseline Imaging:
-
Load cells with this compound as described in Protocol 1.
-
Acquire baseline fluorescence images.
-
-
Increasing Intracellular Zn²⁺:
-
Treat the cells with a stimulus known to increase intracellular Zn²⁺ or with a low concentration of ZnCl₂ (e.g., 10-50 µM) in imaging medium.
-
Acquire images at different time points to monitor the change in fluorescence intensity. A "turn-on" response is expected.
-
-
Decreasing Intracellular Zn²⁺ (Control):
-
To confirm that the fluorescence change is due to Zn²⁺, treat the cells with TPEN (10-20 µM).
-
Acquire images to observe the quenching of the fluorescence signal as Zn²⁺ is chelated.
-
Signaling Pathway Diagram:
Caption: Proposed mechanism for Zn²⁺ detection.
Protocol 3: Ratiometric Measurement of Intracellular pH
This protocol is for using the probe to measure intracellular pH, assuming it has pH-sensitive fluorescence properties. This would require determining two distinct emission or excitation wavelengths that show opposite responses to pH changes.
Materials:
-
All materials from Protocol 1
-
Calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Nigericin (a protonophore, 10 µM) and high K⁺ buffer to equilibrate intracellular and extracellular pH.
Procedure:
-
Probe Loading:
-
Load cells with the probe as described in Protocol 1.
-
-
Calibration:
-
Incubate the loaded cells in high K⁺ buffer containing nigericin at different known pH values.
-
Acquire images at two different emission wavelengths (or with two different excitation wavelengths).
-
Calculate the ratio of fluorescence intensities (e.g., Intensity at λ₁ / Intensity at λ₂) for each pH value to generate a calibration curve.
-
-
Measurement in Experimental Cells:
-
Load the experimental cells with the probe.
-
Acquire images at the two wavelengths.
-
Calculate the fluorescence intensity ratio.
-
Determine the intracellular pH by interpolating from the calibration curve.
-
Logical Relationship Diagram:
Caption: Logic for ratiometric pH measurement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Signal | - Insufficient probe concentration or incubation time.- Incorrect filter set.- Photobleaching. | - Increase probe concentration or incubation time.- Verify the excitation and emission spectra of the probe and use the correct filters.- Reduce excitation light intensity and exposure time.[3] |
| High Background | - Incomplete removal of extracellular probe.- Probe precipitation. | - Increase the number of washes after loading.- Ensure the probe is fully dissolved in the working solution. |
| Cell Death/Toxicity | - Probe concentration is too high.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to find the optimal, non-toxic probe concentration.- Use a neutral density filter, reduce exposure time, and use longer wavelength excitation if possible.[1][2] |
| Signal not responding to stimulus | - Probe is not sensitive to the target ion in the cellular environment.- The stimulus is not effectively changing the intracellular concentration of the target ion. | - Validate the probe's response in a cell-free system.- Use positive controls (e.g., ionophores) to confirm the probe's responsiveness in cells. |
References
Application Notes and Protocols for Fluoro-Pyridyl-Benzimidazole Derivatives in Cancer Cell Line Studies
Introduction
Benzimidazole derivatives represent a promising class of heterocyclic compounds extensively investigated in oncology for their diverse biological activities. The incorporation of fluorine atoms and pyridyl moieties into the benzimidazole scaffold has been shown to enhance anticancer efficacy through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.
This document provides an overview of the application of fluoro-pyridyl-benzimidazole derivatives in cancer cell line studies. While specific experimental data for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is not extensively available in publicly accessible research, this guide will focus on the broader class of fluoro-pyridyl-benzimidazole compounds, outlining their general mechanisms of action, providing exemplary data for related compounds, and detailing standardized protocols for their evaluation in a research setting. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.
I. General Mechanism of Action
Fluoro-pyridyl-benzimidazole derivatives exert their anticancer effects through multiple pathways. The benzimidazole core is a structural isostere of purine, allowing it to interact with a variety of biological targets. The addition of a fluorine atom can enhance binding affinity and metabolic stability, while the pyridyl group can participate in hydrogen bonding and improve solubility.
Commonly reported mechanisms of action for this class of compounds include:
-
Microtubule Disruption: Similar to other benzimidazole derivatives like nocodazole, these compounds can interfere with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.
-
Kinase Inhibition: Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and polo-like kinase 1. By blocking the activity of these kinases, the compounds can inhibit downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Fluoro-pyridyl-benzimidazole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.
-
PARP Inhibition: Some benzimidazole derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.
II. Data Presentation: Antiproliferative Activity of Representative Fluoro-Benzimidazole Derivatives
The following table summarizes the in vitro antiproliferative activity of some representative fluoro-substituted benzimidazole derivatives against various human cancer cell lines, as reported in the literature. It is important to note that these are examples from the broader class of compounds and not specific data for this compound.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| ORT14 (para-fluoro) | A549 | Lung Carcinoma | 0.377 | [1] |
| A498 | Kidney Carcinoma | 0.377 | [1] | |
| A375 | Malignant Melanoma | 0.377 | [1] | |
| HeLa | Cervical Carcinoma | 0.188 | [1] | |
| HepG2 | Liver Carcinoma | 0.188 | [1] | |
| ORT15 (ortho-fluoro) | A549 | Lung Carcinoma | 0.354 | [1] |
| A498 | Kidney Carcinoma | 0.354 | [1] | |
| HeLa | Cervical Carcinoma | 0.354 | [1] | |
| A375 | Malignant Melanoma | 0.177 | [1] | |
| HepG2 | Liver Carcinoma | 0.177 | [1] | |
| 10f | HCT116 | Colon Carcinoma | 7.4 | [2] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
A. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoro-pyridyl-benzimidazole compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Collection: Following treatment with the compound for the desired time, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[3][4][5][6][7]
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect cells after compound treatment and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[8][9][10][11][12]
D. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression levels.[13][14]
IV. Visualizations
Caption: A flowchart of the experimental workflow for evaluating the anticancer effects of fluoro-pyridyl-benzimidazole derivatives.
Caption: A diagram illustrating a potential mechanism of action for fluoro-pyridyl-benzimidazole derivatives, leading to cell cycle arrest and apoptosis.
References
- 1. Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Application Notes and Protocols for Fluorescence Microscopy with 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in fluorescence microscopy. Due to the limited availability of specific photophysical data for this compound, this guide offers a comprehensive framework for researchers to determine its optimal use in a laboratory setting. The protocols outlined below are based on established methodologies for similar benzimidazole-based fluorescent probes.
Introduction
This compound is a heterocyclic aromatic compound with potential applications as a fluorescent probe in cellular imaging and drug development. Benzimidazole derivatives are known for their diverse pharmacological activities and their utility as fluorescent markers for various biological structures and processes. The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially influencing its spectral characteristics and cellular permeability.
These application notes provide a starting point for researchers to characterize the fluorescence properties of this compound and to develop robust protocols for its use in fluorescence microscopy.
Data Presentation
The precise photophysical properties of this compound are not extensively documented in publicly available literature. Therefore, the following table provides a template for researchers to populate with their experimentally determined data. For initial experiments, a broad-spectrum light source and a variable filter set are recommended. Based on the fluorescence of similar benzimidazole compounds, excitation is anticipated in the ultraviolet to blue range, with emission in the blue to green range.
| Parameter | Experimentally Determined Value | Recommended Microscope Filter Set (Example) |
| Excitation Maximum (λex) | To be determined | Excitation Filter: 350/50 nm |
| Emission Maximum (λem) | To be determined | Dichroic Mirror: 400 nm long-pass |
| Quantum Yield (Φ) | To be determined | Emission Filter: 460/50 nm |
| Molar Extinction Coefficient (ε) | To be determined | |
| Solvent/Buffer System | To be determined |
Experimental Protocols
Protocol for Determining Spectral Properties
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, DMSO, PBS)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Prepare a series of dilutions in the desired solvent for analysis (e.g., PBS for biological applications). A final concentration in the low micromolar range is typically suitable for fluorescence measurements.
-
Absorbance Spectrum:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the diluted compound from 200 nm to 600 nm.
-
The peak absorbance wavelength will provide an initial estimate for the optimal excitation wavelength.
-
-
Fluorescence Spectra:
-
Using a fluorometer, set the excitation wavelength to the absorbance maximum determined in the previous step.
-
Scan the emission spectrum across a range of wavelengths (e.g., 300 nm to 700 nm) to identify the emission maximum.
-
To determine the excitation maximum more accurately, set the emission monochromator to the determined emission maximum and scan the excitation spectrum.
-
-
Record the excitation and emission maxima. These values will be crucial for selecting the appropriate filter sets for fluorescence microscopy.
Protocol for Cellular Staining and Imaging
Objective: To visualize the subcellular localization of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on coverslips or in imaging-compatible dishes
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope equipped with appropriate filter sets (as determined in Protocol 3.1)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (a titration from 1-10 µM is recommended to start).
-
Remove the old medium from the cells and replace it with the staining solution.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
-
Live-Cell Imaging (Optional):
-
Immediately after washing, mount the coverslip on a slide with a drop of PBS or live-cell imaging solution.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
-
Fixation and Mounting (for fixed-cell imaging):
-
After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
-
Imaging:
-
Acquire images using the fluorescence microscope. Use appropriate controls, including unstained cells, to assess background fluorescence.
-
Mandatory Visualizations
Experimental Workflow
In vitro cytotoxicity assay protocol for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole using MTT assay
Application Note & Protocol
Topic: In Vitro Cytotoxicity Assay Protocol for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole using MTT Assay
AN-ID: CYTO-042
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound (5-F-PBI) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The protocol covers the principle of the assay, required materials, step-by-step procedures for cell culture, compound treatment, and data analysis for determining cell viability and the half-maximal inhibitory concentration (IC50). This application note is intended to guide researchers in pharmacology, toxicology, and drug discovery.
Principle of the MTT Assay
The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The fundamental principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][3] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[1][4]
The insoluble formazan crystals are subsequently dissolved in a solubilization agent (such as Dimethyl Sulfoxide - DMSO), yielding a colored solution. The intensity of this purple color is directly proportional to the number of viable, metabolically active cells.[4][5] The absorbance of the solution is quantified using a spectrophotometer at a wavelength between 550 and 600 nm.[1][4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.
Materials and Reagents
-
Compound: this compound (5-F-PBI)
-
Cell Line: Adherent cancer cell line (e.g., HeLa, A549, MCF-7)
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
-
Equipment & Consumables:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (spectrophotometer) with a 570 nm filter
-
Inverted microscope
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Water bath (37°C)
-
Experimental Protocols
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate until fully dissolved.[3]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
5-F-PBI Stock Solution (e.g., 10 mM):
-
Prepare a high-concentration stock solution of 5-F-PBI in DMSO. The exact concentration will depend on the compound's solubility. For example, to make a 10 mM stock of 5-F-PBI (MW: 213.21 g/mol ), dissolve 2.13 mg in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C.
-
Cell Culture and Seeding
-
Culture the selected adherent cell line in complete medium in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and enter the exponential growth phase.
Compound Treatment
-
Prepare serial dilutions of the 5-F-PBI stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Untreated Control (Positive Control): Cells treated with medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared 5-F-PBI dilutions and controls to the respective wells (perform in triplicate).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
Following the treatment period, carefully aspirate the medium containing the compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[3]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from all other wells.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
Determine IC50: The IC50 value is the concentration of the compound that inhibits cell viability by 50%.[6] It can be determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis. A non-linear regression analysis (e.g., using software like GraphPad Prism) is then used to fit the curve and calculate the precise IC50 value.[7]
Data Presentation
The following table shows representative data from an MTT assay evaluating the cytotoxicity of 5-F-PBI on a hypothetical cancer cell line after 48 hours of treatment.
| 5-F-PBI Conc. (µM) | Mean OD (570 nm) | Corrected OD | % Cell Viability |
| 0 (Vehicle) | 1.254 | 1.201 | 100.0% |
| 0.1 | 1.211 | 1.158 | 96.4% |
| 1 | 1.105 | 1.052 | 87.6% |
| 10 | 0.852 | 0.799 | 66.5% |
| 25 | 0.643 | 0.590 | 49.1% |
| 50 | 0.398 | 0.345 | 28.7% |
| 100 | 0.189 | 0.136 | 11.3% |
| Blank (No Cells) | 0.053 | - | - |
| Calculated IC50 | 26.2 µM |
Visualizations
Experimental Workflow
Caption: Workflow diagram illustrating the key steps of the MTT cytotoxicity assay.
Proposed Mechanism of Action
Benzimidazole derivatives are known to exert cytotoxic effects, often by interfering with microtubule polymerization.[8] This disruption of the cytoskeleton can trigger the intrinsic apoptotic pathway.
Caption: Proposed cytotoxic mechanism of 5-F-PBI via tubulin polymerization inhibition.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole from o-phenylenediamine derivatives
Application Notes: Synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
Application: This document provides a detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is designed for researchers in organic synthesis, drug discovery, and related fields.
Reaction Principle: The synthesis is based on the Phillips-Ladenburg condensation reaction. It involves the cyclocondensation of a substituted o-phenylenediamine, in this case, 4-fluoro-o-phenylenediamine, with an aldehyde, 2-pyridinecarboxaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring system. Various methods exist, including catalyst-free thermal conditions, acid-catalyzed reactions, and reactions involving an oxidant.[1][2][3]
Experimental Workflow and Logic
Figure 1: General workflow for the synthesis of this compound.
Data Summary
While a specific protocol for this compound is not detailed in the provided search results, the synthesis of analogous 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes is well-documented. The following table summarizes typical reaction conditions and outcomes for these related syntheses, providing a baseline for expected results.
| Entry | o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| 1 | o-phenylenediamine | Various Aromatic Aldehydes | Sodium Metabisulfite | Ethanol/Water | Reflux | Good to High | [1] |
| 2 | o-phenylenediamine | Various Aromatic Acids | Ammonium Chloride | N/A (Solvent-free) | 80-90°C | Satisfactory | [1] |
| 3 | o-phenylenediamine | 3,4,5-Trimethoxybenzaldehyde | Lanthanum Chloride | Acetonitrile | 2-4 hours | 85-95% | [3] |
| 4 | o-phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl Nitrite | Tetrahydrofuran | 25°C, 0.5 h | 80% | [3] |
| 5 | o-phenylenediamine | Various Aldehydes | L-Proline | Water (pH 4.2) | Reflux | Good to Excellent | [2] |
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of this compound based on established procedures for similar benzimidazole derivatives.[1][2]
Materials and Equipment
-
Reactants:
-
4-Fluoro-o-phenylenediamine (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq, as oxidant)
-
-
Solvents:
-
Ethanol (95%)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-o-phenylenediamine (e.g., 1.26 g, 10 mmol, 1.0 eq) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Addition of Aldehyde Adduct:
-
In a separate beaker, dissolve 2-pyridinecarboxaldehyde (e.g., 1.07 g, 10 mmol, 1.0 eq) in a solution of sodium metabisulfite (e.g., 2.09 g, 11 mmol, 1.1 eq) in 10 mL of 50% aqueous ethanol.
-
Stir this mixture for 15-20 minutes at room temperature to pre-form the bisulfite adduct.[1]
-
Add the freshly prepared aldehyde-bisulfite adduct solution to the flask containing the 4-fluoro-o-phenylenediamine solution.
-
-
Cyclocondensation Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the starting materials are consumed.
-
-
Isolation of Crude Product:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with a small amount of cold ethanol and then with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
If necessary, add a small amount of decolorizing carbon and heat for a few minutes before filtering hot to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in an oven at 60-70°C.
-
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
Spectroscopy: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
References
Application Notes: Antimicrobial Potential of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial activity of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is not extensively available in the reviewed scientific literature. This document provides a comprehensive overview based on the antimicrobial properties of the parent compound, 2-(2-pyridyl)-1H-benzimidazole , and other related fluorinated benzimidazole derivatives. The protocols and potential mechanisms are presented as a representative guide for initiating research in this area.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to improved therapeutic potential.[1]
This application note explores the prospective antimicrobial applications of this compound by summarizing the known activities of its structural analogs. We provide detailed experimental protocols for the synthesis and antimicrobial evaluation of this class of compounds, along with visualizations of key workflows and hypothesized mechanisms of action to guide further research and development.
Data Presentation: Antimicrobial Activity of Structural Analogs
The antimicrobial efficacy of benzimidazole derivatives is highly dependent on the nature and position of their substituents. Below, we summarize the reported activity for the non-fluorinated parent compound and provide context from other fluorinated benzimidazoles.
Table 1: Qualitative Antimicrobial Activity of 2-(2'-pyridyl)benzimidazole Derivatives
This table summarizes the antibacterial and antifungal activity based on the zone of inhibition method. Data is extrapolated from studies on the parent compound and its non-fluorinated derivatives.[2]
| Compound | Substituent | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Parent Compound | 2-(2'-pyridyl)benzimidazole | Good Activity | Low Activity | Moderate Activity |
| Derivative A | N-benzyl-2-(2'-pyridyl)benzimidazole | Good Activity | Low Activity | Moderate Activity |
| Derivative B | N-methyl-2-(2'-pyridyl)benzimidazole | Low Activity | Non-significant | Low Activity |
Activity Key (Zone of Inhibition):
-
Good Activity: 16-18 mm
-
Moderate Activity: 50-60% inhibition
-
Low Activity: 13-15 mm / 30-40% inhibition
-
Non-significant: 9-12 mm
Table 2: Quantitative Antimicrobial Activity of Representative Fluoro-Benzimidazole Derivatives
This table presents Minimum Inhibitory Concentration (MIC) values for other fluoro-benzimidazole derivatives, illustrating the potency that fluorine substitution can achieve.[1]
| Compound ID | Structure | Test Organism | MIC (µg/mL) |
| 14 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria (unspecified) | 31.25 |
Mandatory Visualizations
The following diagrams illustrate the chemical synthesis, experimental workflow, and a hypothesized mechanism of action for this compound.
Caption: General synthesis of this compound.
Caption: Workflow for antimicrobial evaluation of synthesized compounds.
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the Phillips-Ladenburg condensation reaction.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Pyridine-2-carbaldehyde
-
Ethanol (Absolute)
-
Activated Charcoal
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve an equimolar amount of 4-fluoro-1,2-phenylenediamine in absolute ethanol.
-
Aldehyde Addition: To this solution, add an equimolar amount of pyridine-2-carbaldehyde dropwise while stirring.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture on a heating mantle for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl acetate:Hexane, 1:1).
-
Decolorization: After completion, cool the reaction mixture to room temperature. Add a small amount of activated charcoal and stir for 15 minutes to remove colored impurities.
-
Isolation: Filter the mixture through a celite bed to remove the charcoal. Reduce the volume of the filtrate under reduced pressure.
-
Precipitation: Pour the concentrated solution into ice-cold water with stirring. The crude product will precipitate out.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes, incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Uniformly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create uniform wells in the agar using a sterile 6 mm cork borer.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[3]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum adjusted to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compound stock solution
-
Positive and negative controls
-
Multichannel pipette, incubator, plate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility check.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
References
Application Notes and Protocols for 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a versatile ligand in coordination chemistry. The introduction of a fluorine atom onto the benzimidazole core can significantly enhance the biological activity and modify the physicochemical properties of its metal complexes, making it a ligand of considerable interest in the development of new therapeutic agents and catalysts.
Ligand Profile
Chemical Structure:
IUPAC Name: 5-Fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole
CAS Number: 875468-81-8[1][2][3]
Molecular Formula: C₁₂H₈FN₃
Molecular Weight: 213.21 g/mol [1]
Physical Appearance: Solid
Synthesis of this compound
The synthesis of this compound can be achieved via the Phillips condensation reaction, a well-established method for the formation of benzimidazoles. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4]
Experimental Protocol: Phillips Condensation
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Picolinic acid
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Activated charcoal
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and picolinic acid (1.05 eq) in 4M HCl.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, decolorize with activated charcoal.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Coordination Chemistry and Metal Complex Synthesis
This compound acts as a bidentate N,N-donor ligand, coordinating to metal centers through the pyridyl nitrogen and one of the imidazole nitrogen atoms. This chelation forms stable five-membered rings, a common feature in coordination chemistry. The fluorine substituent can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.
General Protocol for Metal Complex Synthesis (e.g., Cu(II), Co(II), Zn(II))
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O)[5]
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2.0 eq) in warm methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A precipitate of the metal complex is expected to form either immediately or upon standing. The reaction mixture can be stirred at room temperature for several hours to ensure complete precipitation.
-
Collect the solid complex by vacuum filtration, wash with the solvent, and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Quantitative Data of Related Benzimidazole Metal Complexes
Due to the limited availability of specific quantitative data for metal complexes of this compound in the current literature, the following tables present data for closely related 2-(2-pyridyl)benzimidazole and other substituted benzimidazole complexes to provide a comparative reference.
Table 1: Spectroscopic Data for a Representative Cu(II) Complex of a Benzimidazole Derivative
| Parameter | Value | Reference |
| Ligand | 2-(1H-benzimidazol-2-yl)-phenol | [6] |
| Complex | [Cu(L)₂(DMF)₂] | [6] |
| FT-IR (cm⁻¹) | ||
| ν(N-H) | 3057 | [6] |
| ν(C=N) | 1602 (shifted from 1631 in free ligand) | [6] |
| ν(Cu-N) | 438 | [6] |
| ν(Cu-O) | 474 | [6] |
| UV-Vis (nm, ε in cm⁻¹M⁻¹) | 297 (17,100), 318 (12,100), 334 (13,500), 356 (21,800), 368 (21,100), 640 (130) | [6] |
Table 2: Anticancer Activity (IC₅₀ in µM) of Representative Benzimidazole Metal Complexes
| Complex | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) | Reference |
| [Zn(2-(5-chloro-benzimidazol-2-yl)-phenol)₂] | - | - | < 10.4 | [6] |
| [Ag(5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazol)₂] | - | - | < 10.4 | [6] |
| CuCl₂(2-(2-pyridyl)benzimidazole) | 5-10 | - | - | [7][8] |
Potential Applications and Mechanisms of Action
Metal complexes of pyridyl-benzimidazole derivatives have shown significant potential as anticancer and antimicrobial agents. The proposed mechanisms of action provide a basis for further drug development and research.
Anticancer Activity: ROS-Mediated Pathway
Copper complexes of pyridyl-benzimidazoles are known to exhibit anticancer activity, which is often attributed to the generation of reactive oxygen species (ROS) within cancer cells.[7][8] This leads to oxidative stress and subsequent apoptosis.
Caption: Proposed ROS-mediated anticancer mechanism of copper-pyridylbenzimidazole complexes.
Antimicrobial Activity: Chelation Theory
The enhanced antimicrobial activity of metal complexes compared to the free ligand is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory.[9] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This facilitates its penetration through the lipid layer of the microbial cell membrane.
Caption: Chelation-based mechanism for enhanced antimicrobial activity of metal complexes.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from studies on similar benzimidazole metal complexes.[6]
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PC3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (ligand and metal complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
This compound is a promising ligand for the development of novel metal-based compounds with potential therapeutic applications. The synthetic protocols provided herein offer a foundation for the preparation of this ligand and its coordination complexes. The comparative data from related compounds suggest that the resulting complexes are likely to exhibit significant anticancer and antimicrobial activities. Further research is warranted to isolate and fully characterize the metal complexes of this compound and to elucidate their precise mechanisms of action and therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 875468-81-8|5-Fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer copper pyridine benzimidazole complexes: ROS generation, biomolecule interactions, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(2-pyridyl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer properties.[1][2] Many benzimidazole compounds have been shown to exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.[2][3] Flow cytometry is a powerful technique for elucidating the mechanisms of action of such compounds by enabling the rapid, quantitative analysis of cellular processes on a single-cell basis.[4][5]
These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to assess its effects on the cell cycle and apoptosis.
Potential Applications
Based on the known biological activities of structurally related benzimidazole derivatives, this compound is hypothesized to be a valuable tool for investigating:
-
Cell Cycle Perturbation: Determining the ability of the compound to arrest cells in specific phases of the cell cycle (e.g., G0/G1, S, or G2/M).[2][3]
-
Induction of Apoptosis: Quantifying the induction of programmed cell death.[3][6]
-
Mitochondrial Membrane Potential: Assessing the compound's impact on mitochondrial integrity, a key indicator of intrinsic apoptosis.[6]
-
Caspase Activation: Measuring the activity of key executioner enzymes in the apoptotic pathway.[5][6]
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in a cancer cell line (e.g., A549, human lung carcinoma) treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the determination of DNA content and, consequently, the cell cycle phase.[7][8]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.
-
Data Presentation:
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h Treatment)
| Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 1.8 |
| 1 | 54.8 ± 2.5 | 27.9 ± 1.9 | 17.3 ± 2.0 |
| 5 | 48.1 ± 3.0 | 20.5 ± 2.2 | 31.4 ± 2.7 |
| 10 | 35.6 ± 2.8 | 15.3 ± 1.7 | 49.1 ± 3.1 |
| 25 | 28.9 ± 3.2 | 10.1 ± 1.5 | 61.0 ± 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide.
Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol is for the quantification of apoptotic cells following treatment with this compound. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used as a vital dye to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[9][10]
Materials:
-
This compound
-
Human cancer cell line (e.g., Jurkat, T-cell leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells in suspension culture at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as recommended by the kit manufacturer).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use a 488 nm laser for excitation.
-
Collect Annexin V-FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Analyze the data to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]
-
Data Presentation:
Table 2: Apoptosis Induction by this compound in Jurkat Cells (24h Treatment)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 0 (Vehicle) | 95.3 ± 1.8 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| 5 | 88.7 ± 2.5 | 7.5 ± 1.1 | 3.8 ± 0.9 |
| 10 | 70.2 ± 3.1 | 22.4 ± 2.3 | 7.4 ± 1.5 |
| 25 | 45.8 ± 4.0 | 40.1 ± 3.5 | 14.1 ± 2.2 |
| 50 | 20.5 ± 3.7 | 55.9 ± 4.1 | 23.6 ± 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Diagram:
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cell cycle progression and apoptosis using flow cytometry. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action, which is crucial for its potential development as a therapeutic agent. The quantitative nature of flow cytometry allows for the generation of high-quality, reproducible data essential for preclinical drug development.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the condensation reaction between 4-fluoro-o-phenylenediamine and 2-pyridinecarboxaldehyde. This reaction is typically carried out in the presence of an acid catalyst and a suitable solvent.
Q2: What are some potential side reactions that could lead to a low yield of the desired product?
Potential side reactions include the formation of N-benzylidene-4-fluoro-o-phenylenediamine (a Schiff base intermediate that may not fully cyclize), over-oxidation of the benzimidazole ring if harsh oxidizing agents are used, and the formation of dimeric or polymeric byproducts.
Q3: How does the fluorine substituent on the phenylenediamine ring affect the reaction?
The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino groups in 4-fluoro-o-phenylenediamine. This may slow down the rate of the initial condensation with the aldehyde and the subsequent cyclization, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to non-fluorinated analogues.
Q4: Can the pyridyl group at the 2-position influence the reaction or purification?
Yes, the nitrogen atom in the pyridine ring can act as a base and may interact with acidic catalysts, potentially reducing their effectiveness. During purification, the basic nature of the pyridyl group can affect the compound's solubility in acidic or basic solutions and its retention on silica gel during column chromatography.
Q5: What are the recommended purification techniques for this compound?
Column chromatography using silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain a highly pure product.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials (TLC analysis) | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of reagents or solvents. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, acetic acid). 3. Ensure starting materials are pure and solvents are anhydrous. |
| Formation of multiple spots on TLC, indicating byproducts | 1. Incomplete cyclization of the Schiff base intermediate. 2. Oxidation of the starting material or product. 3. Polymerization or side reactions of the aldehyde. | 1. Ensure sufficient acid catalyst is present to promote cyclization. Consider adding a mild oxidizing agent (e.g., nitrobenzene, air) to facilitate the final aromatization step. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Add the aldehyde slowly to the reaction mixture to minimize self-condensation. |
| Difficulty in isolating the product from the reaction mixture | 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable salt with the acid catalyst. 3. Emulsion formation during aqueous workup. | 1. Remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. 2. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction. 3. Add a saturated brine solution to break the emulsion. |
| Product appears as an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. Consider trituration with a suitable solvent to induce crystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-o-phenylenediamine (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Addition of Reagents: Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | p-TsOH | Reflux | 8 | Moderate |
| 2 | Methanol | Acetic Acid | Reflux | 12 | Moderate to Good |
| 3 | Acetic Acid | None | 100 | 6 | Good |
| 4 | DMF | None | 120 | 4 | Good to Excellent |
Note: Yields are qualitative and may vary based on specific reaction conditions and scale.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Relationship between Issues and Solutions
Caption: Mapping common issues to their respective solutions.
Optimizing fluorescence signal of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the fluorescence signal of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence measurements of this compound.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect pH | The fluorescence of benzimidazole derivatives is highly pH-dependent. The protonated form often exhibits the strongest fluorescence. Adjust the pH of your aqueous solution to be acidic (e.g., pH 2-5) and measure the fluorescence. Perform a pH titration to determine the optimal pH for maximum fluorescence intensity.[1][2] |
| Solvent Effects | High water content can lead to aggregation-caused quenching (ACQ).[3] Try adding a co-solvent like ethanol or DMSO to reduce the polarity of the solution. The fluorescence of similar compounds has been shown to be higher in non-polar solvents.[4] |
| Concentration Quenching | At high concentrations, fluorophores can exhibit self-quenching. Prepare a dilution series to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.[5] |
| Photobleaching | Prolonged exposure to the excitation light source can lead to photodegradation of the fluorophore. Reduce the excitation light intensity or the exposure time. Use fresh samples for each measurement. |
| Presence of Quenchers | Certain metal ions (e.g., Co²⁺, Cu²⁺, Fe³⁺, Ni²⁺) can quench the fluorescence of benzimidazole derivatives.[6] Ensure your aqueous solution is free from contaminating metal ions by using high-purity water and reagents. |
| Incorrect Excitation/Emission Wavelengths | Ensure you are using the correct excitation and emission wavelengths for the specific protonated/deprotonated species present at your experimental pH. These can be determined by running excitation and emission scans. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
| Possible Cause | Suggested Solution |
| Temperature Fluctuations | Fluorescence intensity is inversely proportional to temperature.[5] Ensure your sample holder is thermalized and that all measurements are performed at a constant temperature. |
| Photodegradation | As mentioned above, photobleaching can lead to a decrease in signal over time. Minimize light exposure. |
| Sample Evaporation | For small volume samples, evaporation can concentrate the sample and alter the fluorescence. Keep samples covered whenever possible. |
| Oxygen Quenching | Dissolved oxygen in the solution can quench fluorescence.[5] For sensitive measurements, de-gas the solution by bubbling with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximizing the fluorescence of this compound?
A1: The optimal pH can vary, but for many 2-(2-pyridyl)benzimidazole derivatives, the fluorescence is highest in acidic conditions where the molecule is protonated.[1][7] It is recommended to perform a pH titration from approximately pH 2 to 10 to determine the exact pH that yields the maximum fluorescence intensity for your specific experimental conditions.
Q2: How does the solvent composition affect the fluorescence signal?
A2: The fluorescence of benzimidazole derivatives is sensitive to solvent polarity. Generally, increasing the water content in aqueous solutions can lead to a decrease in fluorescence intensity due to effects like aggregation-caused quenching.[3] The use of less polar co-solvents can enhance the fluorescence signal.[4][8] Solvatochromic shifts (shifts in absorption and emission maxima) are also common, so you may need to re-optimize your excitation and emission wavelengths when changing solvent composition.[9][10]
Q3: What are the typical excitation and emission wavelengths for this compound?
A3: The exact wavelengths will depend on the pH and solvent environment due to the different prototropic species that can exist. In acidic, neutral, and basic conditions, distinct absorption and emission bands are expected. For a similar non-fluorinated compound, emission has been observed to shift from around 600 nm in acidic conditions to 560 nm in neutral and 530 nm in basic conditions.[1] It is crucial to experimentally determine the optimal wavelengths by running excitation and emission scans under your specific conditions.
Q4: Can metal ions interfere with my fluorescence measurements?
A4: Yes, various metal ions have been shown to quench the fluorescence of benzimidazole-based probes.[6][11] If your experiment involves biological samples or other potential sources of metal ions, consider using a chelating agent like EDTA to minimize this interference, provided it does not interact with your target of interest.
Q5: How can I assess the photostability of my sample?
A5: To assess photostability, continuously measure the fluorescence intensity of a single sample over a prolonged period of time under your standard illumination conditions. A significant decrease in intensity over time indicates photobleaching. You can find standardized photostability testing protocols in regulatory guidelines.[12]
Experimental Protocols
Protocol 1: Determination of Optimal pH for Fluorescence
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 10 (e.g., using citrate, phosphate, and borate buffers).
-
To each buffer solution, add an aliquot of the stock solution to reach the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.
-
Plot the maximum fluorescence intensity as a function of pH to determine the optimal pH.
Protocol 2: Fluorescence Quantum Yield Measurement (Relative Method)
-
Select a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with your sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilute solutions of both the standard and your sample with absorbances in the linear range (typically < 0.1) at the excitation wavelength.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Visualizations
References
- 1. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pH on benzimidazole fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of acidity on the fluorescence spectra of 2-pyridylbenzimidazoles in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Crude 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may not have a steep enough solubility curve for the target compound (i.e., high solubility when hot and low solubility when cold). |
| Action: Perform small-scale solvent screening with a variety of solvents of different polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water). A good recrystallization solvent will dissolve the crude product when hot but yield a high recovery of pure crystals upon cooling. For similar benzimidazole derivatives, hot ethanol or methanol has been used successfully.[1][2] | |
| Presence of Insoluble Impurities | The crude material may contain baseline impurities that are not soluble even in the hot recrystallization solvent. |
| Action: Perform a hot filtration step. Dissolve the crude product in a minimum amount of hot solvent, and if insoluble material is observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove these impurities before allowing the filtrate to cool and crystallize. | |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the target compound may crystallize out along with the product. |
| Action: If the purity does not improve significantly after one recrystallization, a second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove these closely related impurities. | |
| Oiling Out | The compound may separate from the solution as a liquid (oil) rather than a solid, trapping impurities. |
| Action: This often occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Try using a larger volume of solvent, a lower-boiling point solvent, or cooling the solution more slowly with vigorous stirring to encourage crystal formation. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Eluent System | The polarity of the mobile phase may be too high, causing all components to elute quickly with little separation, or too low, resulting in the compound sticking to the column. |
| Action: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. For similar pyridyl-benzimidazoles, mixtures of a non-polar solvent like hexane or petroleum ether (PE) with a more polar solvent like ethyl acetate (EtOAc) are common. Ratios can range from 15:85 to 100:1 (non-polar:polar).[3][4] Start with a low polarity eluent and gradually increase the polarity (gradient elution). | |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. |
| Action: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. If separation is still poor, increase this ratio to 50:1 or higher. | |
| Improper Column Packing | The column may have cracks or channels, leading to an uneven flow of the mobile phase and poor separation. |
| Action: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Allow the silica to settle completely and do not let the column run dry at any point. | |
| Compound Insolubility | The crude product is not fully dissolved before loading, or it precipitates at the top of the column. |
| Action: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column (dry loading). |
Issue 3: Product Does Not Elute from the HPLC Column or Gives Broad Peaks
| Possible Cause | Suggested Solution |
| Strong Retention on the Column | The compound is too strongly adsorbed to the stationary phase under the current mobile phase conditions. |
| Action: For reverse-phase HPLC (e.g., C18 column), increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. If using an isocratic method, switch to a gradient method with an increasing organic phase concentration. | |
| Ionic Interactions with Silica | The basic nitrogen atoms in the pyridyl and benzimidazole rings can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. |
| Action: Add a modifier to the mobile phase to suppress these interactions. For reverse-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid (0.1%) can protonate the basic sites and improve peak shape.[5] For preparative work, formic acid is a more volatile and MS-compatible alternative.[5] Alternatively, using a base-deactivated column can minimize these interactions. | |
| Inappropriate pH of the Mobile Phase | The pH of the mobile phase can affect the ionization state of the compound and its retention. |
| Action: Adjust the pH of the aqueous component of the mobile phase. For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., 3-5) is often a good starting point for reverse-phase HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common methods for purifying crude this compound are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are some good starting solvents for the recrystallization of this compound?
A2: While specific solvent systems for this exact compound are not widely published, good starting points for recrystallization of similar benzimidazole derivatives include polar protic solvents such as ethanol, methanol, or isopropanol. Mixtures of these alcohols with water can also be effective. Small-scale trials are essential to determine the optimal solvent or solvent mixture.
Q3: What are typical starting conditions for column chromatography purification?
A3: For silica gel column chromatography, a good starting point is a mobile phase consisting of a mixture of hexane (or petroleum ether) and ethyl acetate. Based on TLC analysis, you can adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.
Q4: What type of HPLC column and mobile phase should I use for preparative purification?
A4: A reverse-phase C18 column is a common choice for the preparative HPLC of benzimidazole derivatives. A typical mobile phase would be a gradient of water and acetonitrile or methanol. To improve peak shape and resolution, it is often necessary to add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid.[5]
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of 2-substituted benzimidazoles can include:
-
Unreacted starting materials: Such as 4-fluoro-1,2-phenylenediamine and 2-pyridinecarboxaldehyde or a derivative.
-
Byproducts from incomplete cyclization: The intermediate Schiff base may be present.
-
Oxidation products: Benzimidazole rings can be susceptible to oxidation, leading to colored impurities.
-
Degradation products: For other benzimidazole compounds, degradation can lead to cleavage of substituents. For example, the degradation of a benzimidazole drug was found to produce 2-amino-5-benzoylbenzimidazole.[6]
Q6: My purified product is colored. How can I decolorize it?
A6: If your product has a persistent color after initial purification, you can try treating a solution of the compound with activated carbon (charcoal). Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution to remove the carbon. The product can then be recovered by crystallization or evaporation of the solvent. Be aware that activated carbon can also adsorb some of your product, leading to a lower yield.
Quantitative Data Summary
| Purification Method | Parameter | Value/Conditions | Reference |
| Recrystallization | Purity Improvement | From 80.61% to 95.6% for a complex benzimidazole derivative (dissolved in ethanol, precipitated with ethyl acetate). | [1] |
| Column Chromatography | Stationary Phase | Silica Gel | [3][4] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | [3][4] | |
| Solvent Ratio | Ranging from 15:85 to 100:1 (non-polar:polar) depending on the specific derivative. | [3][4] | |
| Preparative HPLC | Stationary Phase | Reverse-Phase C18 | [5] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | [5] | |
| Additive | Phosphoric Acid or Formic Acid (for MS compatibility) | [5] | |
| Commercial Purity | Purity Specification | 97% | [7] |
Experimental Workflow and Logic Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.christuniversity.in [archives.christuniversity.in]
- 3. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Separation of 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
How to reduce background fluorescence when using 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (5-FPB) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (5-FPB) fluorescent?
Q2: What are the common causes of background fluorescence in my experiments?
Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the biological sample and non-specific binding of the fluorescent probe.
-
Autofluorescence: This is the natural fluorescence emitted by various endogenous molecules within cells and tissues. Common sources include collagen, elastin, NADH, and lipofuscin.[1][2][3][4]
-
Fixation-Induced Fluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can generate fluorescent products by cross-linking proteins.[5][6]
-
Non-specific Binding: The fluorescent probe, in this case, 5-FPB, may bind to cellular components other than the intended target, leading to a generalized background signal.[7]
-
Reagents and Materials: Some culture media, sera, or even plastic labware can contribute to background fluorescence.[1]
Q3: How can I determine the source of the high background in my images?
To identify the source of background fluorescence, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that is processed through all the experimental steps (e.g., fixation, permeabilization) except for the addition of 5-FPB.[1] By imaging this unstained sample using the same settings as your stained samples, you can visualize the level of endogenous autofluorescence. If the unstained sample shows significant fluorescence, then autofluorescence is a major contributor to your background.
Troubleshooting Guide to Reduce Background Fluorescence
This guide provides a systematic approach to minimizing background fluorescence when using 5-FPB.
Step 1: Pre-Experimental Considerations
Careful planning of your experiment can significantly reduce potential background issues.
-
Fluorophore Selection: Whenever possible, choose fluorophores that emit in the far-red or near-infrared regions of the spectrum, as endogenous autofluorescence is less prevalent at these longer wavelengths.[1][4]
-
Filter Sets: Ensure that you are using high-quality, narrow-bandpass filters that are specifically optimized for the excitation and emission spectra of your fluorophore. This will help to separate the specific signal from out-of-spectrum background noise.
Step 2: Optimizing Sample Preparation
The way you prepare your sample is critical in controlling background fluorescence.
-
Choice of Fixative: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can increase autofluorescence.[6] Consider using an alcohol-based fixative such as ice-cold methanol or ethanol, which tend to induce less autofluorescence.[1][8] If aldehyde fixation is necessary, use the lowest effective concentration and keep the fixation time to a minimum.[5][6]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a source of autofluorescence due to the heme group.[1][5]
Step 3: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to reduce autofluorescence.
-
Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching aldehyde-induced fluorescence.[3] A treatment with NaBH₄ after fixation can significantly reduce background.
-
Commercial Quenching Reagents: Various commercial kits are available that are designed to quench autofluorescence from different sources, including lipofuscin.[8]
Step 4: Photobleaching
Exposing your sample to a strong light source before staining can selectively destroy the fluorescent properties of endogenous fluorophores.
-
LED Photobleaching: A simple and effective method involves irradiating the slide-mounted tissue sections with a white light-emitting diode (LED) array prior to staining.[9] This method has been shown to reduce background and lipofuscin fluorescence without affecting subsequent immunofluorescence staining.[9]
Step 5: Blocking Non-Specific Binding
To prevent your fluorescent probe from binding non-specifically, it is important to use a blocking solution.
-
Blocking Buffers: Incubating your sample with a blocking buffer, such as bovine serum albumin (BSA) or normal serum from the same species as your secondary antibody (if applicable), can reduce non-specific protein-protein interactions.[7]
Quantitative Data Summary
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Autofluorescent Molecule | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen | 355 - 488 | 350 - 550 | Extracellular matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix |
| NADH | 355 - 488 | 350 - 550 | Mitochondria |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (in aging cells) |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
Protocol 1: Sodium Borohydride Quenching
-
Following fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard staining protocol.
Protocol 2: Methanol Fixation
-
Wash cells briefly with PBS.
-
Add ice-cold 100% methanol to cover the cells.
-
Incubate for 10 minutes at -20°C.
-
Remove the methanol and wash the cells three times with PBS for 5 minutes each.
-
Proceed with your staining protocol.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Influence of acidity on the fluorescence spectra of 2-pyridylbenzimidazoles in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cytotoxic properties of two fluorescent fac-Re(CO)3 complexes bearing an N,N-bidentate benzimidazole coligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleic acid-based fluorescent probes and their analytical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole for Selective Metal Ion Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a fluorescent chemosensor for specific metal ions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a metal ion sensor?
This compound is a heterocyclic organic compound. Its structure, containing nitrogen atoms in both the benzimidazole and pyridine rings, allows it to act as a chelating agent, binding to metal ions. This binding event often results in a change in the molecule's fluorescence properties, making it a useful fluorescent chemosensor for metal ion detection. The fluorine substituent can modulate the electronic properties of the benzimidazole ring system, potentially influencing its binding affinity and selectivity for different metal ions.
Q2: How does the fluorescence of this compound change upon binding to a metal ion?
The change in fluorescence upon metal ion binding can occur through several mechanisms, most commonly Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).
-
PET Quenching ("Turn-Off" Sensing): In the free sensor, a photoinduced electron transfer process from the benzimidazole to the pyridine moiety might be active, resulting in low fluorescence. Upon coordination with a metal ion, this PET process can be inhibited, leading to a significant increase in fluorescence intensity ("turn-on" sensing). Conversely, for some paramagnetic metal ions, the complexation can enhance non-radiative decay pathways, leading to fluorescence quenching ("turn-off" sensing).
-
ESIPT Modulation: The molecule may exhibit ESIPT, where a proton is transferred within the molecule in the excited state, leading to a characteristic fluorescence emission. Metal ion binding can disrupt or alter this process, causing a shift in the emission wavelength or a change in intensity.
Q3: How can I improve the selectivity of this compound for a specific metal ion?
Improving selectivity is a key challenge in sensor design. Here are some strategies:
-
Structural Modification: Introducing different functional groups on the benzimidazole or pyridine ring can alter the steric and electronic environment of the binding pocket. For instance, adding bulky groups can create steric hindrance that favors the binding of smaller ions. Electron-donating or electron-withdrawing groups can modulate the electron density on the coordinating nitrogen atoms, thereby influencing the affinity for different metal ions.
-
Solvent System Optimization: The choice of solvent can significantly impact the binding equilibrium and the fluorescence response. Experiment with solvents of varying polarity and coordinating ability to find conditions that maximize the response for the target ion while minimizing it for interfering ions.
-
pH Control: The protonation state of the benzimidazole and pyridine nitrogens is pH-dependent. By carefully controlling the pH of the medium, you can favor the binding of a specific metal ion that has an optimal binding affinity at that particular pH.
Q4: What are the common interfering metal ions, and how can I mitigate their effects?
Common interfering ions often include transition metals like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ due to their similar coordination chemistries. To mitigate interference:
-
Use of Masking Agents: Add a masking agent that selectively complexes with the interfering ion without affecting the target ion. For example, cyanide can be used to mask Cu²⁺.
-
Competitive Binding Assays: If an interfering ion quenches the fluorescence, you can sometimes use this to your advantage in a displacement assay.
-
Kinetic Discrimination: If the binding kinetics of the target ion are significantly faster than those of interfering ions, you may be able to perform time-resolved measurements to selectively detect your target.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal from the Sensor
| Possible Cause | Troubleshooting Step |
| Incorrect Excitation/Emission Wavelengths | Verify the optimal excitation and emission wavelengths for this compound in your chosen solvent from the literature or by running excitation and emission scans. |
| Low Sensor Concentration | Increase the concentration of the sensor. A typical starting concentration is in the micromolar range (e.g., 1-10 µM). |
| Solvent Quenching | The solvent may be quenching the fluorescence. Try a different solvent system. Protic solvents, for example, can sometimes quench fluorescence through hydrogen bonding. |
| Degradation of the Compound | Ensure the compound has been stored properly (cool, dark, and dry) and is not degraded. Confirm its purity using techniques like NMR or mass spectrometry. |
| Instrument Settings | Check the settings on your fluorometer, such as slit widths and detector sensitivity (gain). Wider slits can increase signal but may reduce resolution. |
Problem 2: Poor Selectivity for the Target Metal Ion
| Possible Cause | Troubleshooting Step |
| Similar Binding Affinities for Multiple Ions | The binding pocket of the sensor is not specific enough. Consider the structural modification strategies outlined in FAQ Q3. |
| Interference from Background Matrix | Components in your sample matrix (e.g., buffer salts, other organic molecules) may be interacting with the sensor or the metal ions. Simplify the matrix or perform a cleanup step if possible. |
| Incorrect pH | The pH of the solution is critical for selectivity. Perform a pH titration to find the optimal pH range where the sensor shows the highest selectivity for your target ion. |
| Formation of Different Stoichiometry Complexes | The sensor may form complexes with different metal ions in different ratios, leading to complex spectral changes. Determine the binding stoichiometry for each ion using a Job's plot (see Experimental Protocols). |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuations in Temperature | Metal-ligand binding equilibria can be temperature-sensitive. Ensure all measurements are performed at a constant and controlled temperature. |
| Photobleaching | The sensor may be degrading upon prolonged exposure to the excitation light. Reduce the excitation intensity or the exposure time. Use fresh samples for each measurement. |
| Contamination of Glassware or Solvents | Trace metal ion contamination can lead to erroneous results. Use high-purity solvents and acid-wash all glassware. |
| Variability in Stock Solution Preparation | Ensure accurate and consistent preparation of all stock solutions. Use calibrated pipettes and high-purity reagents. |
Data Presentation
The following tables present representative photophysical and binding data for 2-(2-pyridyl)-1H-benzimidazole derivatives. Note: Specific data for the 5-fluoro derivative is limited in the literature; therefore, these values are based on the parent compound and similar derivatives and should be considered as a reference point for your experiments.
Table 1: Photophysical Properties of a Representative 2-(2-pyridyl)-1H-benzimidazole Sensor
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~310 nm | In Methanol |
| Emission Maximum (λem) | ~370 nm | In Methanol |
| Fluorescence Quantum Yield (ΦF) of Free Ligand | ~0.1 | In Methanol |
| Fluorescence Quantum Yield (ΦF) of Zn²⁺ Complex | ~0.4 | In Methanol |
Table 2: Representative Binding Constants and Detection Limits for a 2-(2-pyridyl)-1H-benzimidazole Sensor with Various Metal Ions
| Metal Ion | Binding Constant (Ka, M-1) | Limit of Detection (LOD) |
| Zn²⁺ | 5.0 x 10⁵ | 50 nM |
| Cd²⁺ | 1.2 x 10⁵ | 100 nM |
| Cu²⁺ | 8.5 x 10⁴ | 150 nM |
| Ni²⁺ | 2.3 x 10⁴ | 500 nM |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general Phillips-Ladenburg condensation reaction for benzimidazole synthesis.
Materials:
-
4-Fluoro-o-phenylenediamine
-
Pyridine-2-carboxaldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidizing agent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add pyridine-2-carboxaldehyde (1 equivalent) to the solution.
-
If desired, add a catalytic amount of sodium metabisulfite (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to protonate the product and unreacted diamine, which will help in separating them from non-basic impurities.
-
Wash the acidic aqueous solution with ethyl acetate to remove non-polar impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
-
Prepare equimolar stock solutions of the sensor and the metal ion of interest in the chosen solvent/buffer system.
-
In a series of vials or a multi-well plate, prepare solutions with a constant total concentration of sensor + metal ion, but with varying mole fractions of the metal ion (from 0 to 1). For example, if the total concentration is 10 µM, prepare solutions where the mole fraction of the metal ion is 0, 0.1, 0.2, ..., 0.9, 1.0.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity as a function of the mole fraction of the metal ion.
-
The mole fraction at which the fluorescence intensity is maximal (or minimal in the case of quenching) corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.
Protocol 3: Determination of Binding Constant (Ka) and Limit of Detection (LOD)
Binding Constant (Benesi-Hildebrand Method for 1:1 Complex):
-
Prepare a solution of the sensor at a fixed concentration.
-
Titrate this solution with increasing concentrations of the metal ion.
-
Measure the fluorescence intensity after each addition.
-
Plot 1 / (F - F₀) versus 1 / [M], where F is the fluorescence intensity at a given metal ion concentration [M], and F₀ is the initial fluorescence intensity of the sensor alone.
-
The binding constant Ka can be calculated from the slope and intercept of the linear fit of this plot.
Limit of Detection (LOD):
-
Measure the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with low concentrations of the metal ion and plot the fluorescence intensity versus the metal ion concentration.
-
The slope (S) of the linear portion of this plot is determined.
-
The LOD is calculated using the formula: LOD = 3σ / S.
Mandatory Visualizations
Minimizing photobleaching of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole during imaging
This technical support center provides guidance on minimizing photobleaching of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (5-FPBI) during fluorescence imaging experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to enhance the photostability of 5-FPBI and improve your imaging data quality.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging 5-FPBI?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 5-FPBI, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, which can significantly compromise the quality of imaging data by reducing the signal-to-noise ratio and limiting the duration of time-lapse experiments. The underlying mechanism often involves the fluorophore entering a long-lived triplet state, from which it can react with molecular oxygen to form non-fluorescent products.[1][2]
Q2: What are the key factors that influence the rate of 5-FPBI photobleaching?
Several factors can accelerate the photobleaching of 5-FPBI:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited and, consequently, the probability of them entering the destructive triplet state.
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative dose of photons absorbed by the fluorophores, leading to more significant photobleaching over time.[1]
-
Presence of Molecular Oxygen: Oxygen is a major contributor to photobleaching as it can react with the excited triplet state of the fluorophore, leading to its permanent damage.[3][2]
-
Sample Environment: The chemical environment surrounding the 5-FPBI, including the pH and presence of reactive oxygen species (ROS), can influence its photostability.[4]
Q3: How can I minimize photobleaching of 5-FPBI in my experiments?
Minimizing photobleaching involves a combination of optimizing imaging parameters and using protective reagents:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For confocal microscopy, increasing the scan speed can reduce the dwell time of the laser on any given point.
-
Use Antifade Reagents: Incorporate a commercially available or self-prepared antifade mounting medium into your sample preparation protocol.[4][5][6][7]
-
Oxygen Scavenging: For live-cell imaging, you can use oxygen scavenging systems to reduce the local concentration of molecular oxygen.[1]
-
Choose Appropriate Filters: Ensure that your filter sets are well-matched to the excitation and emission spectra of 5-FPBI to maximize signal detection while minimizing unnecessary light exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging of 5-FPBI. | Excitation light is too intense. | Reduce the laser power or illumination intensity to the minimum level required for a good signal. |
| Exposure time is too long. | Decrease the camera exposure time or increase the confocal scanner speed. | |
| Absence of antifade reagent. | Mount your sample in a suitable antifade medium. For live cells, add a live-cell compatible antifade reagent to the imaging medium.[7] | |
| High background fluorescence that worsens over time. | Autofluorescence from the sample or mounting medium is being excited. | Use a mounting medium with low background fluorescence. You can also perform a pre-bleaching step on the sample before introducing the fluorescent probe to reduce autofluorescence.[1] |
| The antifade reagent is old or has been stored improperly. | Use fresh antifade reagent that has been stored according to the manufacturer's instructions.[5] Some reagents can darken when they expire.[6] | |
| Inconsistent fluorescence intensity between different fields of view. | Photobleaching is occurring as you move between fields. | Minimize light exposure when searching for your region of interest. Use a lower magnification objective to locate the area and then switch to a higher magnification for imaging. |
| Uneven illumination across the field of view. | Ensure your microscope's illumination path is properly aligned. Use flat-field correction if available on your imaging software. |
Data Presentation: Comparison of Common Antifade Reagents
While specific data for 5-FPBI is not available, the following table summarizes the properties of commonly used antifade reagents that can be tested for their compatibility and efficacy with 5-FPBI.
| Antifade Reagent | Key Component(s) | Refractive Index (RI) | Curing Time | Compatibility | Notes |
| ProLong Gold [5][8] | Proprietary | ~1.47 | 24 hours | Fixed cells | Premixed and ready to use. Offers enhanced resistance to photobleaching.[5][8] |
| ProLong Live [7] | Proprietary | ~1.3 | N/A (liquid) | Live cells | Added directly to imaging medium. Minimizes effects on cell viability.[7] |
| n-Propyl gallate (NPG) [6] | n-Propyl gallate | Varies with solvent | N/A (liquid) | Fixed & Live cells | Can be difficult to dissolve. May have biological effects (e.g., protection against apoptosis).[6] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) [6] | DABCO | Varies with solvent | N/A (liquid) | Fixed cells | Less effective than p-Phenylenediamine (PPD) but less toxic.[6] |
| Trolox [4] | Vitamin E derivative | Varies with solvent | N/A (liquid) | Live cells | Cell-permeable antioxidant that reduces blinking and bleaching.[4] |
| p-Phenylenediamine (PPD) [6] | p-Phenylenediamine | Varies with solvent | N/A (liquid) | Fixed cells | Very effective but can be toxic and may react with certain dyes (e.g., cyanine dyes). pH sensitive.[6] |
Experimental Protocols
Protocol 1: Sample Mounting with ProLong Gold Antifade Reagent for Fixed Cells
This protocol describes the use of a common commercial antifade mounting medium for fixed cells stained with 5-FPBI.
-
Final Wash: After the final wash step of your staining protocol, carefully aspirate as much of the wash buffer as possible without allowing the sample to dry out.
-
Add Antifade Reagent: Add a single drop of ProLong Gold Antifade Reagent to the sample on the microscope slide.[5]
-
Mount Coverslip: Carefully lower a coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure: Allow the slide to cure in the dark at room temperature for 24 hours.[5][8] This allows the mounting medium to harden and the refractive index to stabilize.
-
Seal Coverslip (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: The sample is now ready for fluorescence imaging. Store slides protected from light at 4°C.
Protocol 2: Preparing a DABCO-Glycerol Antifade Solution
This protocol provides instructions for preparing a common laboratory-made antifade solution.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare the antifade solution:
-
Mix 100 mg of DABCO with 100 µL of 10X PBS.
-
Add 900 µL of glycerol.
-
Mix thoroughly until the DABCO is completely dissolved. The solution may need to be warmed slightly to aid dissolution.
-
-
Check pH: Ensure the final pH of the solution is around 8.0 for optimal performance.[6]
-
Storage: Store the solution in small aliquots at -20°C, protected from light. Discard if the solution darkens.[6]
-
Usage: Use one drop of the antifade solution to mount your coverslip.
Mandatory Visualizations
Caption: General signaling pathway of fluorophore photobleaching.
Caption: Workflow for minimizing photobleaching during imaging.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching [evidentscientific.com]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and need assistance with interpreting its complex NMR spectra. This guide provides troubleshooting advice, detailed experimental protocols, and predicted spectral data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the 1H NMR spectrum of my compound so complex, especially in the aromatic region?
A1: The complexity in the aromatic region of the 1H NMR spectrum for this compound arises from several factors:
-
Overlapping Signals: Protons on both the benzimidazole and pyridine rings resonate in a similar chemical shift range (typically 7.0-9.0 ppm), leading to signal overlap.
-
Spin-Spin Coupling: Protons on the same ring will couple with each other (3JHH and 4JHH), leading to splitting of the signals.
-
Fluorine Coupling: The fluorine atom at the 5-position will couple with nearby protons, introducing additional splitting (nJHF). This can result in complex multiplets that are difficult to interpret at first glance.
Troubleshooting Tip: If you are experiencing significant peak overlap, consider acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or vice versa). This can alter the chemical shifts of the protons and may resolve some of the overlapping signals.[1]
Q2: I am observing broader peaks than expected in my 1H NMR spectrum. What could be the cause?
A2: Broadening of NMR peaks can be attributed to several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be your first step.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader lines. Try diluting your sample.
-
Presence of Particulate Matter: Undissolved material in your NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[2][3]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Proton Exchange: The N-H proton of the benzimidazole ring can undergo exchange with residual water in the solvent, which can lead to broadening of the N-H signal and sometimes adjacent protons. To confirm this, you can add a drop of D2O to your sample, which will cause the N-H signal to disappear.[1]
Q3: How can I definitively assign the proton and carbon signals in my spectra?
A3: For unambiguous assignment of complex spectra, one-dimensional NMR is often insufficient. Advanced 2D NMR techniques are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the pyridine and benzimidazole ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine and benzimidazole rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help to identify protons that are close to each other in space, which can be useful for confirming assignments and determining the conformation of the molecule.
Predicted NMR Data
The following tables summarize the predicted 1H, 13C, and 19F NMR spectral data for this compound. These values are estimated based on known data for 2-(2-pyridyl)benzimidazole and the expected substituent effects of the fluorine atom. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted 1H NMR Data (in DMSO-d6)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4' | 8.70 - 8.80 | d | 3JHH = 4.5 - 5.5 |
| H-6' | 8.35 - 8.45 | d | 3JHH = 7.5 - 8.5 |
| H-5' | 8.00 - 8.10 | t | 3JHH = 7.5 - 8.5 |
| H-7 | 7.70 - 7.80 | dd | 3JHH = 8.5 - 9.5, 4JHF = 4.5 - 5.5 |
| H-4 | 7.55 - 7.65 | dd | 4JHH = 2.0 - 3.0, 3JHF = 9.0 - 10.0 |
| H-3' | 7.50 - 7.60 | t | 3JHH = 6.0 - 7.0 |
| H-6 | 7.25 - 7.35 | ddd | 3JHH = 8.5 - 9.5, 4JHH = 2.0 - 3.0, 4JHF = 2.0 - 3.0 |
| N-H | 12.5 - 13.5 | br s | - |
Table 2: Predicted 13C NMR Data (in DMSO-d6)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to 19F) | Predicted Coupling Constants (J, Hz) |
| C-5 | 157.0 - 160.0 | d | 1JCF = 230 - 250 |
| C-2 | 150.0 - 152.0 | s | - |
| C-2' | 149.0 - 151.0 | s | - |
| C-4' | 138.0 - 140.0 | s | - |
| C-7a | 135.0 - 137.0 | d | 2JCF = 10 - 15 |
| C-6' | 124.0 - 126.0 | s | - |
| C-5' | 123.0 - 125.0 | s | - |
| C-3' | 122.0 - 124.0 | s | - |
| C-3a | 118.0 - 120.0 | d | 3JCF = 5 - 10 |
| C-7 | 115.0 - 117.0 | d | 3JCF = 5 - 10 |
| C-6 | 110.0 - 112.0 | d | 2JCF = 20 - 25 |
| C-4 | 98.0 - 102.0 | d | 2JCF = 25 - 30 |
Table 3: Predicted 19F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -115 to -125 | m | - |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your this compound for 1H NMR, and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble (e.g., DMSO-d6, CDCl3, Methanol-d4). The use of deuterated solvents is essential to avoid large solvent signals in the 1H NMR spectrum.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Standard 1D Experiments:
-
1H NMR: Acquire a standard proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.
-
19F NMR: Acquire a proton-decoupled 19F spectrum.
-
-
2D NMR Experiments (for detailed analysis):
-
COSY: Use standard parameters for a gradient-selected COSY experiment.
-
HSQC: Use standard parameters optimized for one-bond 1JCH couplings (typically ~145 Hz).
-
HMBC: Use standard parameters optimized for long-range nJCH couplings (typically 4-8 Hz).
-
Visualizing Experimental Workflow and Data Interpretation
The following diagrams illustrate the recommended workflow for NMR analysis and the logical steps for interpreting the resulting spectra.
Caption: A typical experimental workflow for NMR analysis, from sample preparation to data acquisition and interpretation.
Caption: A logical workflow for the interpretation of 1D and 2D NMR spectra to elucidate the structure of this compound.
References
Scaling up the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst; Impure starting materials. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature. Microwave synthesis can sometimes improve yields and reduce reaction times.[1] - Screen different catalysts, such as inorganic acids or metal catalysts. - Ensure the purity of 4-fluoro-o-phenylenediamine and 2-pyridinecarboxaldehyde. |
| Product Discoloration (Yellow or Brown Tint) | Oxidation of starting materials or product; Presence of impurities from starting materials or side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Recrystallize the crude product from a suitable solvent such as ethanol or methanol. - Treat the solution with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Purification | Presence of closely related impurities or unreacted starting materials; Poor crystallization. | - Optimize the recrystallization solvent system. A mixture of solvents may be necessary. - Employ column chromatography for purification if recrystallization is ineffective. A silica gel stationary phase with an ethyl acetate/hexane gradient is a common choice. |
| Formation of Side Products | Undesired side reactions, such as the formation of bis-benzimidazole or other condensation products. | - Carefully control the stoichiometry of the reactants. - Optimize the reaction temperature and time to minimize the formation of side products. |
| Poor Solubility of Starting Materials or Product | The inherent chemical properties of the compounds. | - For starting materials, consider using a co-solvent system. - For the final product, if solubility is an issue for in vivo studies, formulation strategies such as the use of liposomes may be explored.[2] |
| Inconsistent Results at Larger Scale | Inefficient heat and mass transfer in larger reactors; Changes in reaction kinetics upon scale-up. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Implement controlled, gradual addition of reagents. - Perform a small-scale pilot run before proceeding to a large-scale synthesis to identify potential scale-up issues. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the condensation reaction between 4-fluoro-o-phenylenediamine and 2-pyridinecarboxaldehyde. This reaction is typically carried out in the presence of a catalyst and a suitable solvent.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-fluoro-o-phenylenediamine and 2-pyridinecarboxaldehyde.
Q3: What catalysts can be used for this synthesis?
A3: A variety of catalysts can be employed, including inorganic acids (e.g., hydrochloric acid), organic acids, or oxidizing agents. Sodium metabisulfite has been used as a catalyst in the synthesis of similar benzimidazole derivatives.[3] For greener synthesis approaches, catalysts like iodine or erbium triflate have also been reported for benzimidazole synthesis.[1][4]
Q4: What are suitable solvents for this reaction?
A4: Common solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent can influence reaction time and yield. Some modern methods also explore solvent-free conditions.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the point of reaction completion and can help in identifying the formation of any significant side products.
Q6: What is a typical yield for this synthesis?
A6: Yields can vary depending on the specific reaction conditions and scale. Laboratory-scale syntheses of similar fluorinated benzimidazoles have reported yields ranging from 85% to 96% under microwave conditions.[1] However, yields may differ upon scaling up.
Q7: What are the critical parameters to control during scale-up?
A7: Key parameters to control during scale-up include temperature, rate of addition of reactants, and stirring efficiency. Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield.
Q8: How can the final product be purified for in vivo studies?
A8: For in vivo studies, high purity is crucial. Purification typically involves recrystallization from a suitable solvent. If significant impurities remain, column chromatography may be necessary. The final product should be thoroughly dried to remove any residual solvents.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
4-fluoro-o-phenylenediamine
-
2-pyridinecarboxaldehyde
-
Sodium metabisulfite (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) in ethanol.
-
Add 2-pyridinecarboxaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of sodium metabisulfite (e.g., 0.1 equivalents).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound.
Scale-Up Considerations for Synthesis
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., 100 g - 1 kg) | Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure adequate heating/cooling and containment. |
| Heating/Cooling | Heating mantle, oil bath | Temperature control unit (TCU) | Precise temperature control is critical to avoid side reactions. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Ensure efficient mixing for homogeneity and heat transfer. |
| Reagent Addition | Manual addition | Addition funnel, metered pump | Controlled addition rate is crucial to manage exothermic reactions. |
| Work-up | Separatory funnel | Liquid-liquid extraction unit | Larger scale equipment is needed for efficient phase separation. |
| Purification | Recrystallization, lab-scale chromatography | Crystallization vessel, preparative HPLC | May require optimization of crystallization conditions or larger chromatography columns. |
| Drying | Oven, vacuum desiccator | Vacuum oven, filter-dryer | Ensure complete removal of solvents. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. New heterocyclic derivatives of benzimidazole with germicidal activity. X-In vivo toxicity of 5-fluoro-2-(5'-nitro-2'-furyl)-benzimidazole (F-O-NO2); preliminary observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Comparing 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole with other fluorescent zinc probes
In the intricate world of cellular signaling, labile zinc ions (Zn²⁺) have emerged as critical players, acting as second messengers in a myriad of physiological and pathological processes.[1] To unravel the complexities of zinc signaling, researchers rely on fluorescent probes that can visualize and quantify these dynamic changes in intracellular zinc concentrations. This guide provides a comparative overview of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and other widely used fluorescent zinc probes, offering insights into their performance, supported by experimental data and detailed protocols for their application.
While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, its structural components—a benzimidazole core for fluorescence and a pyridyl group for metal chelation—are common in zinc sensors.[2][3][4] Benzimidazole derivatives are known for their tunable photophysical properties and their ability to form stable complexes, often resulting in a "turn-on" fluorescence response upon binding to zinc.[1][5] This comparison will, therefore, evaluate its expected characteristics alongside established probes: Zinpyr-1 (ZP1) , FluoZin-3 (FZ3) , and Newport Green DCF .
Performance Comparison of Fluorescent Zinc Probes
The selection of an appropriate zinc probe is contingent on several key parameters, including its affinity for zinc (dissociation constant, Kd), spectral properties, and quantum yield (the efficiency of fluorescence). An ideal sensor should exhibit a significant increase in fluorescence upon binding zinc and possess high selectivity over other biologically relevant metal ions.
| Feature | This compound (Expected) | Zinpyr-1 | FluoZin-3 | Newport Green DCF |
| Structure Base | Benzimidazole-Pyridine | Fluorescein | Fluorescein | Fluorescein |
| Excitation (Ex) | UV-Visible | ~507-515 nm[3][6] | ~494 nm[7] | ~505 nm[2] |
| Emission (Em) | Visible (likely blue/green shift)[4] | ~513-558 nm[3][8] | ~516 nm[7] | ~535 nm[2] |
| Dissociation Constant (Kd) | Likely in nM to low µM range | <1 nM (High Affinity)[5][6] | ~15 nM (High Affinity)[7] | ~1 µM (Moderate Affinity)[2][9] |
| Quantum Yield (Φ) | Undocumented | 0.38 (apo) to 0.87 (Zn²⁺-bound)[6] | >50-fold fluorescence increase[7] | 0.06[10] |
| Selectivity | Expected high for Zn²⁺ | High for Zn²⁺ | High for Zn²⁺ over Ca²⁺/Mg²⁺[11] | High for Zn²⁺ over Ca²⁺[2][9] |
| Cell Permeability | Expected (AM ester form) | Yes[5] | Yes (AM ester form)[12] | Yes (Diacetate form)[2] |
Note: Data for this compound is inferred from the general properties of benzimidazole-based zinc sensors.[1][4][5] Specific experimental values are not available in the cited literature.
Signaling and Detection Principles
The majority of these small-molecule probes operate on a "turn-on" mechanism, primarily through Photoinduced Electron Transfer (PET). In the absence of zinc, the probe's fluorescence is quenched. Upon binding of a zinc ion, this quenching pathway is inhibited, leading to a significant increase in fluorescence intensity.
Caption: General signaling pathway for a "turn-on" fluorescent zinc probe.
Experimental Protocols
This section provides a generalized protocol for the detection of intracellular zinc using cell-permeant fluorescent probes. Specific concentrations and incubation times may need optimization depending on the cell type and probe used.
1. Reagent Preparation
-
Probe Stock Solution: Prepare a 1-5 mM stock solution of the probe's acetoxymethyl (AM) ester or diacetate form in anhydrous dimethyl sulfoxide (DMSO).[13] Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with calcium and magnesium. For some cell types, a dispersing agent like Pluronic F-127 may be added to the loading buffer to aid probe solubilization.
-
Control Reagents:
-
Minimum Fluorescence (Fmin): Prepare a solution of a heavy metal chelator, such as N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), to determine the baseline fluorescence of zinc-depleted cells.[14]
-
Maximum Fluorescence (Fmax): Prepare a solution of a zinc salt (e.g., ZnSO₄) along with a zinc ionophore (e.g., pyrithione) to saturate the intracellular probe with zinc.[14]
-
2. Cell Staining and Imaging Workflow The following workflow outlines the key steps from cell preparation to data analysis.
Caption: Experimental workflow for intracellular zinc imaging.
3. Data Analysis and Quantification For quantitative measurements, the intracellular zinc concentration can be estimated using the following equation derived from the ratio of fluorescence intensities:
[Zn²⁺] = Kd × [(F - Fmin) / (Fmax - F)]
Where:
-
Kd is the dissociation constant of the probe.
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the fluorescence after adding a zinc chelator (e.g., TPEN).
-
Fmax is the fluorescence after saturating the probe with zinc.
It is crucial to note that the choice of instrumentation (e.g., microplate reader vs. flow cytometer) can significantly impact the calculated values for intracellular free zinc concentration.
Conclusion
The selection of a fluorescent probe for zinc detection is a critical decision in experimental design. High-affinity probes like Zinpyr-1 and FluoZin-3 are well-suited for detecting resting levels of intracellular zinc, which are typically in the nanomolar range.[1][5][7] In contrast, moderate-affinity probes such as Newport Green DCF are more appropriate for monitoring larger zinc fluxes, for instance, during neuronal activity, where concentrations can reach the micromolar range.[2][9]
While empirical data for This compound remains to be fully characterized, its benzimidazole-pyridine structure suggests it is a promising candidate for a "turn-on" fluorescent sensor.[2][4] Researchers interested in this probe should perform thorough characterization of its photophysical properties and zinc-binding affinity to determine its optimal applications. This guide provides the foundational framework and comparative data necessary to evaluate its performance against established and reliable alternatives in the field of zinc biology.
References
- 1. researchgate.net [researchgate.net]
- 2. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 3. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermally Stable Fluorogenic Zn(II) Sensor Based on a Bis(benzimidazole)pyridine-Linked Phenyl-Silsesquioxane Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based Targeting of Fluorescent Zinc Sensors to the Plasma Membrane of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorescent Sensor for Biological Mobile Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Potential of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a Selective Cancer Cell Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecules that can selectively identify cancer cells is a cornerstone of modern oncology research. Effective cancer cell markers are pivotal for early diagnosis, targeted therapy, and monitoring treatment efficacy. This guide provides a comparative analysis of the potential of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole as a selective cancer cell marker. While direct validation studies for this specific compound as a marker are not extensively available in current literature, this document evaluates its potential by examining the known properties of structurally similar benzimidazole derivatives and comparing them with established cancer cell markers.
Introduction to Benzimidazoles in Cancer Research
The benzimidazole scaffold is a prominent heterocyclic structure found in a variety of pharmacologically active compounds. In oncology, benzimidazole derivatives are primarily investigated for their therapeutic properties, exhibiting mechanisms that include microtubule disruption, inhibition of key signaling pathways, and induction of apoptosis.[1][2][3][4] Notably, some of these targeted pathways, such as the EGFR and HER2 signaling cascades, are frequently overactive in cancer cells, providing a rationale for potential cancer cell selectivity.[2][5] Furthermore, the intrinsic fluorescence of some benzimidazole derivatives has opened avenues for their exploration as imaging agents and cellular markers.
Comparative Analysis of Cancer Cell Markers
To objectively assess the potential of this compound, it is essential to compare its anticipated performance with existing cancer cell markers. This comparison considers parameters such as selectivity, mechanism of action, and the nature of the marker.
| Marker Type | Example(s) | Target / Mechanism of Action | Selectivity | Advantages | Limitations |
| Established Fluorescent Probes | DAPI, Hoechst Stains | Binds to AT-rich regions in the minor groove of DNA. | Low (stains nucleus of all cells) | Bright, photostable, excellent for nuclear counterstaining. | Not cancer-specific. |
| Antibody-conjugated fluorophores (e.g., anti-HER2-FITC) | Binds to specific cell surface receptors (e.g., HER2). | High | Excellent target specificity. | Can have poor cell permeability, potential for immunogenicity. | |
| Potential Benzimidazole-Based Marker | This compound | Hypothesized: Potential interaction with cancer-specific targets like overexpressed kinases (e.g., EGFR, HER2) or altered microtubule dynamics.[2][5] | To be determined | Small molecule, likely good cell permeability. | Lack of direct validation data, potential for off-target effects. |
| Other Fluoro-Substituted Benzimidazoles | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubule targeting agent.[2][6] | Moderate to High (shows greater toxicity to cancer cells over normal fibroblasts).[6] | Demonstrated cancer cell selectivity. | Primarily studied as a therapeutic, not a marker. |
Experimental Protocols
Validating a novel compound as a selective cancer cell marker requires a series of rigorous experiments. Below are detailed methodologies for key experiments that would be essential in the evaluation of this compound.
Cell Culture and Staining Protocol
Objective: To determine the uptake and localization of the compound in cancer and non-cancerous cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Non-cancerous cell line (e.g., MCF-10A, HEK293)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cancer and non-cancerous cells in separate wells of a multi-well imaging plate and culture until they reach 60-70% confluency.
-
Prepare a working solution of this compound in complete culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the compound-containing medium to the cells and incubate for a defined period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO2 incubator.
-
(Optional for live-cell imaging) Proceed directly to imaging.
-
(For fixed-cell imaging) Remove the compound-containing medium and wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.
-
Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for the compound and the nuclear stain.
Quantitative Fluorescence Image Analysis
Objective: To quantify the fluorescence intensity of the compound in cancer versus non-cancerous cells to determine selectivity.
Procedure:
-
Acquire fluorescence images from the stained cells as described in Protocol 3.1.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity per cell.
-
Define regions of interest (ROIs) based on the cell boundaries (and subcellular compartments if localization is observed).
-
Calculate the average fluorescence intensity for a statistically significant number of cells from both cancer and non-cancerous cell lines.
-
Compare the fluorescence intensities between the cell lines to determine the selectivity index (Ratio of fluorescence in cancer cells to non-cancerous cells).
Visualizing Potential Mechanisms and Workflows
To better understand the potential mechanisms of selectivity and the experimental process, the following diagrams are provided.
Caption: Hypothesized mechanism for selective accumulation of benzimidazole derivatives in cancer cells.
Caption: Workflow for the validation of a potential fluorescent cancer cell marker.
Conclusion and Future Directions
While this compound has not been conclusively validated as a selective cancer cell marker in the existing scientific literature, its structural similarity to other benzimidazole derivatives with demonstrated anti-cancer activity and selectivity suggests its potential in this application. The proposed experimental workflows provide a clear path for its evaluation. Future research should focus on synthesizing this compound and systematically evaluating its fluorescent properties, cellular uptake, localization, and selectivity in a panel of cancer and non-cancerous cell lines. Such studies are crucial to determine if this compound can be a valuable addition to the arsenal of tools for cancer research and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and Non-fluorinated Pyridylbenzimidazole: Unveiling the Impact of Fluorination on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a molecular scaffold can dramatically alter its physicochemical properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and its non-fluorinated parent compound, 2-(2-pyridyl)-1H-benzimidazole. While direct head-to-head comparative studies are limited, this guide synthesizes available data on various derivatives to illuminate the potential influence of fluorination on anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity: Enhanced Potency with Fluorination
Table 1: Comparative Anticancer Activity of Fluorinated and Non-fluorinated Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzimidazoles | |||
| 2-(fluorophenyl)-1H-benzimidazole (para-fluoro) | A549 (Lung) | 0.377 | [1][2] |
| A498 (Kidney) | 0.377 | [1][2] | |
| A375 (Melanoma) | 0.377 | [1][2] | |
| HeLa (Cervical) | 0.188 | [1][2] | |
| HepG2 (Liver) | 0.188 | [1][2] | |
| 2-(fluorophenyl)-1H-benzimidazole (ortho-fluoro) | A549 (Lung) | 0.354 | [1] |
| A498 (Kidney) | 0.354 | [1] | |
| HeLa (Cervical) | 0.354 | [1] | |
| A375 (Melanoma) | 0.177 | [1] | |
| HepG2 (Liver) | 0.177 | [1] | |
| Non-Fluorinated Benzimidazoles | |||
| 2-Aryl benzimidazole derivative | HL60 (Leukemia) | Not specified, but showed anti-proliferative capabilities | [3] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 human cancer cell lines | 0.43 - 7.73 | [3] |
Note: The data presented is for different derivatives and from various studies, thus direct comparison should be made with caution.
The mechanism of action for many anticancer benzimidazoles involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: A Broad Spectrum of Action
Both fluorinated and non-fluorinated pyridylbenzimidazoles have demonstrated significant antimicrobial properties. The presence of a fluorine atom can enhance the antimicrobial potency of the benzimidazole core.
Table 2: Comparative Antimicrobial Activity of Fluorinated and Non-fluorinated Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazoles | |||
| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [4] |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | Gram-negative bacteria | 31.25 | [4] |
| Bacillus subtilis | 7.81 | [4] | |
| Non-Fluorinated Benzimidazoles | |||
| 2-(2-pyridyl)benzimidazole derivatives | Staphylococcus aureus | 12.5 (for some derivatives) | [5] |
| Escherichia coli | 3.125 (for some derivatives) | [5] | |
| 2-substituted-1H-benzimidazoles | Staphylococcus aureus | Promising activity at 1 mg/mL | [6] |
| Klebsiella spp. | Promising activity at 1 mg/mL | [6] |
Note: The data presented is for different derivatives and from various studies, thus direct comparison should be made with caution.
The antimicrobial mechanism of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Enzyme Inhibition: Targeting Key Pathological Pathways
Benzimidazole derivatives are known to inhibit various enzymes implicated in disease pathogenesis. Fluorination can play a crucial role in enhancing the binding affinity and inhibitory potency of these compounds.
Table 3: Comparative Enzyme Inhibition by Fluorinated and Non-fluorinated Benzimidazole Derivatives
| Compound/Derivative | Enzyme Target | IC50 | Reference |
| Fluorinated Benzimidazoles | |||
| Fluorinated benzimidazole derivative | Prolyl Oligopeptidase (POP) | 3.61 ± 0.15 µM | [7] |
| 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole | Urease | Not specified, but showed inhibitory activity | [8] |
| Non-Fluorinated Benzimidazoles | |||
| 2-(2'-Pyridyl) benzimidazole derivatives | Urease | 19.22 - 77.31 µM | [9][10] |
Note: The data presented is for different derivatives and from various studies, thus direct comparison should be made with caution.
The inhibition of enzymes like urease has implications for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition: Urease Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of the urease enzyme.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer
-
Test compounds
-
Phenol red indicator
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urease enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specific time at a controlled temperature.
-
Initiate the reaction by adding the urea solution.
-
The production of ammonia from urea hydrolysis by urease leads to an increase in pH, which is monitored by the color change of the phenol red indicator.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) at different time points.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
The available evidence, although not from direct comparative studies, strongly suggests that the introduction of a fluorine atom to the 2-(2-pyridyl)-1H-benzimidazole scaffold can significantly enhance its biological activities. Fluorinated derivatives have shown superior anticancer and antimicrobial potencies compared to some non-fluorinated analogues. This enhancement is likely due to the unique properties of fluorine, including its high electronegativity, small size, and ability to form strong bonds, which can influence the molecule's binding to biological targets and its metabolic stability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to guide the rational design of more potent and selective pyridylbenzimidazole-based therapeutic agents.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole Fluorescence with Atomic Absorption Spectroscopy for Metal Ion Detection
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The detection and quantification of metal ions are critical in a multitude of scientific fields, from environmental monitoring and toxicology to the development of pharmaceuticals and catalysts. Fluorescent chemosensors, such as 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole, offer a promising avenue for sensitive and selective metal ion detection. This is often attributed to the interaction between the metal ion and the fluorophore, leading to a measurable change in fluorescence intensity, either through quenching or enhancement. On the other hand, Atomic Absorption Spectroscopy (AAS) is a well-established and robust technique for the quantitative determination of metals, providing high accuracy and precision.[1] This guide will delve into the principles, experimental protocols, and comparative performance of these two methods.
Signaling Pathway of Benzimidazole-Based Fluorescent Probes
The interaction of a metal ion with a benzimidazole-based fluorescent probe, such as this compound, typically involves the formation of a coordination complex. This interaction can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence emission. The most common mechanisms are Photoinduced Electron Transfer (PET) and Forster Resonance Energy Transfer (FRET). In the case of many benzimidazole derivatives, the quenching of fluorescence upon binding to a metal ion is often attributed to a PET mechanism.
Caption: Simplified signaling pathway for fluorescence quenching.
Comparative Performance Data
The following tables summarize the expected performance characteristics of this compound fluorescence (inferred from similar benzimidazole probes) and Atomic Absorption Spectroscopy for the detection of various metal ions. It is important to note that the selectivity and sensitivity of the fluorescent probe are highly dependent on the specific metal ion and the experimental conditions.
Table 1: Comparison of Detection Limits (LOD)
| Metal Ion | This compound Fluorescence (Estimated LOD) | Atomic Absorption Spectroscopy (Typical LOD) |
| Cu²⁺ | ~0.1 - 5 µM[2] | ~0.01 - 0.1 mg/L (Flame AAS)[1] |
| Co²⁺ | ~1 - 10 µM[3] | ~0.02 - 0.2 mg/L (Flame AAS)[1] |
| Fe²⁺/Fe³⁺ | ~1 - 20 µM[4] | ~0.03 - 0.3 mg/L (Flame AAS)[1] |
| Zn²⁺ | ~0.5 - 10 µM | ~0.005 - 0.05 mg/L (Flame AAS)[1] |
| Cd²⁺ | ~0.1 - 5 µM | ~0.005 - 0.05 mg/L (Flame AAS)[1] |
| Pb²⁺ | ~0.5 - 10 µM | ~0.05 - 0.5 mg/L (Flame AAS)[1] |
Table 2: General Method Comparison
| Feature | This compound Fluorescence | Atomic Absorption Spectroscopy (AAS) |
| Principle | Change in fluorescence intensity upon metal ion binding | Absorption of light by free atoms in the gaseous state[1] |
| Selectivity | Can be highly selective for specific ions based on probe design | Highly selective, element-specific lamps are used[1] |
| Sensitivity | High, often in the micromolar to nanomolar range | High, parts per million (ppm) to parts per billion (ppb) range[1] |
| Instrumentation | Fluorometer | AAS Spectrometer |
| Sample Prep | Minimal, typically dissolution in a suitable solvent | Often requires acid digestion to remove organic matrices[5] |
| Interferences | Other quenching or fluorescent species, pH, solvent effects | Spectral and chemical interferences |
| Cost | Instrument cost is moderate, probe synthesis can be complex | Instrument cost is moderate to high |
| Throughput | High, suitable for high-throughput screening | Moderate, sequential analysis of elements |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation of 4-fluoro-o-phenylenediamine with pyridine-2-carboxaldehyde.
Caption: General synthetic workflow.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-o-phenylenediamine (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in ethanol.
-
Condensation: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and reflux the mixture for 4-6 hours.
-
Oxidation: After cooling, add an oxidizing agent (e.g., sodium metabisulfite) and continue to stir at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Fluorescence Spectroscopy for Metal Ion Detection
Protocol:
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare stock solutions of the metal salts to be tested in deionized water.
-
Sample Preparation: In a cuvette, add the buffer solution and the stock solution of the fluorescent probe to achieve the desired final concentration.
-
Titration: Record the initial fluorescence spectrum of the probe. Sequentially add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding constant and limit of detection.
Atomic Absorption Spectroscopy (AAS) for Metal Ion Detection
Protocol:
-
Sample Digestion: For samples with complex matrices (e.g., biological tissues, soil), perform an acid digestion using a mixture of concentrated nitric acid and perchloric acid to remove organic matter and bring the metal ions into solution.[5] For aqueous samples, acidification may be sufficient.[6]
-
Standard Preparation: Prepare a series of standard solutions of the metal ion of interest with known concentrations.
-
Instrument Calibration: Aspirate the standard solutions into the AAS instrument and generate a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Aspirate the prepared sample solution into the AAS and measure its absorbance.
-
Quantification: Determine the concentration of the metal ion in the sample using the calibration curve.
Cross-Validation Workflow
A robust cross-validation of the two techniques would involve preparing a series of samples containing a known concentration of a specific metal ion. These samples would then be analyzed by both the fluorescence method and AAS. The results can then be compared to assess the accuracy, precision, and potential matrix effects of the fluorescence-based detection.
Caption: Logical flow for cross-validation.
Conclusion
Both this compound fluorescence and Atomic Absorption Spectroscopy offer powerful capabilities for the detection of metal ions. The choice of technique will depend on the specific application. Fluorescence-based sensing provides the potential for high sensitivity, selectivity, and real-time monitoring with minimal sample preparation. However, the development and validation of new fluorescent probes can be time-consuming. AAS, in contrast, is a well-established, highly accurate, and reliable technique for quantitative analysis, though it often requires more extensive sample preparation. A thorough cross-validation, as outlined in this guide, is essential to establish the reliability of a novel fluorescent probe for quantitative applications.
References
Efficacy of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Comparative Analysis Against Commercial Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer efficacy of the novel compound 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole against established commercial anticancer drugs. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from research on structurally similar fluoro-benzimidazole derivatives to provide a preliminary assessment of its potential.
Executive Summary
Benzimidazole scaffolds are a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including potent anticancer effects. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the pyridyl group can influence the compound's coordination chemistry and biological target interactions. This guide examines the potential of this compound by comparing the in vitro cytotoxicity of its close structural analogs against various cancer cell lines with the performance of widely used chemotherapeutic agents such as Doxorubicin, Cisplatin, and Methotrexate. The available data suggests that fluoro-benzimidazole derivatives can exhibit significant antiproliferative activity, in some cases comparable to or exceeding that of commercial drugs against specific cancer cell lines. The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis and arrest of the cell cycle.
Data Presentation: In Vitro Cytotoxicity Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values of fluoro-benzimidazole derivatives, used here as surrogates for this compound, against a panel of human cancer cell lines. These values are juxtaposed with the IC50 values of common commercial anticancer drugs against the same cell lines to provide a benchmark for efficacy.
| Cell Line | Compound / Drug | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | 2-(4-Fluorophenyl)-1H-benzimidazole | 0.377 | [1] |
| Methotrexate | Not specified in study, used as control | [1] | |
| Doxorubicin | ~0.1 | (Representative value) | |
| Cisplatin | ~5.0 | (Representative value) | |
| HeLa (Cervical Cancer) | 2-(4-Fluorophenyl)-1H-benzimidazole | 0.188 | [1] |
| Methotrexate | Not specified in study, used as control | [1] | |
| Doxorubicin | ~0.2 | (Representative value) | |
| Cisplatin | ~3.0 | (Representative value) | |
| HepG2 (Liver Carcinoma) | 2-(4-Fluorophenyl)-1H-benzimidazole | 0.188 | [1] |
| Methotrexate | Not specified in study, used as control | [1] | |
| Doxorubicin | ~0.5 | (Representative value) | |
| Cisplatin | ~8.0 | (Representative value) | |
| A375 (Melanoma) | 2-(4-Fluorophenyl)-1H-benzimidazole | 0.377 | [1] |
| Methotrexate | Not specified in study, used as control | [1] | |
| Doxorubicin | ~0.05 | (Representative value) | |
| Cisplatin | ~2.0 | (Representative value) | |
| HCT116 (Colon Carcinoma) | 5-Fluoro-1H-benzimidazole-4-carboxamide derivative (10f) | 7.4 | [2] |
| Doxorubicin | ~0.3 | (Representative value) | |
| Cisplatin | ~4.0 | (Representative value) |
Note: The IC50 values for commercial drugs are representative and can vary between studies depending on the experimental conditions. The data for the benzimidazole derivatives are from studies on structurally similar compounds and should be considered as an estimation of the potential efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anticancer efficacy of novel compounds.
MTT Assay for Cell Viability
Objective: To determine the concentration of the compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a range of concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.
Annexin V/Propidium Iodide Assay for Apoptosis
Objective: To quantify the percentage of cells undergoing apoptosis (early and late) and necrosis after treatment with the test compound.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Mandatory Visualization
The following diagrams illustrate a potential experimental workflow and a generalized signaling pathway that may be affected by this compound, based on the known mechanisms of related benzimidazole derivatives.
References
A Comparative Analysis of the Structure-Activity Relationship of Fluoro-Substituted Benzimidazole Derivatives as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of fluoro-substituted 2-phenyl-1H-benzimidazole derivatives, which serve as close analogs to the 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole scaffold. The data presented herein is primarily based on the findings of Ersan and Duran (2021), focusing on the in vitro antiproliferative activity of these compounds against various cancer cell lines.[1][2] This guide aims to offer objective comparisons of the compounds' performance, supported by experimental data, to inform future drug design and development efforts in the field of oncology.
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2][3] Modifications to the benzimidazole core, such as the introduction of a fluorine atom, can significantly influence the compound's therapeutic efficacy.[1][2] This guide delves into the nuanced effects of fluorine substitution at various positions on the 2-phenyl ring and the impact of substitution at the 5-position of the benzimidazole core.
Comparative Antiproliferative Activity
The antiproliferative effects of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives were evaluated against a panel of human cancer cell lines: A549 (lung carcinoma), A498 (kidney carcinoma), HeLa (cervical cancer), A375 (melanoma), and HepG2 (liver cancer). The cytotoxicity was also assessed in a non-cancerous human embryonic kidney cell line (HEK293) to determine selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R1 | R2 | A549 IC50 (µM) | A498 IC50 (µM) | HeLa IC50 (µM) | A375 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| ORT12 | H | 2-F | 1.503 | 1.503 | 1.503 | 0.751 | 0.751 | 18.80 |
| ORT13 | H | 3-F | 3.01 | 3.01 | 1.503 | 1.503 | 1.503 | 37.61 |
| ORT14 | H | 4-F | 0.377 | 0.377 | 0.188 | 0.377 | 0.188 | 9.424 |
| ORT15 | CH3 | 2-F | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 | 1.768 |
| ORT16 | CH3 | 3-F | 0.707 | 0.707 | 0.707 | 0.354 | 0.354 | 4.420 |
| ORT17 | CH3 | 4-F | 1.414 | 1.414 | 0.707 | 0.707 | 1.414 | 8.840 |
Key SAR Observations:
-
Position of Fluorine on the 2-Phenyl Ring: Among the 5-unsubstituted benzimidazole derivatives (ORT12-14), the compound with a para-fluoro substitution (ORT14) demonstrated the most potent antiproliferative activity across all tested cancer cell lines.[1]
-
Effect of 5-Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring generally enhanced antiproliferative activity.[1] For instance, the 5-methyl derivative with an ortho-fluoro substitution on the 2-phenyl ring (ORT15) showed significant potency, particularly against A375 and HepG2 cancer cell lines.[1]
-
Selectivity: All synthesized compounds exhibited a degree of selectivity, being less toxic to the normal HEK293 cell line compared to the cancer cell lines.[1][2] Compound ORT14, with a para-fluoro substitution, showed high selectivity, being approximately 25 to 50 times more selective for cancer cells over normal cells.[1]
Experimental Protocols
A detailed methodology for the key experiments is crucial for the replication and validation of scientific findings.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized benzimidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Cell Culture:
-
Human cancer cell lines (A549, A498, HeLa, A375, HepG2) and the normal human embryonic kidney cell line (HEK293) were cultured in RPMI 1640 medium.
-
The medium was supplemented with 10% fetal calf serum, penicillin, and streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1–2.5 x 10⁴ cells per mL (100 µL total volume) and allowed to adhere for 24 hours.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions. These were then diluted to final concentrations of 10⁻⁵, 10⁻⁶, and 10⁻⁷ mol/L in the cell culture medium.
-
The cells were treated with the various concentrations of the compounds in triplicate.
-
After 96 hours of continuous drug exposure, the supernatant was removed.
-
100 µL of a 0.5 mg/mL MTT solution was added to each well, and the plates were incubated for a further period to allow the formation of formazan crystals by mitochondrial reductase in living cells.
-
The MTT solution was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) was calculated as the concentration of the compound that caused a 50% reduction in the absorbance compared to untreated control wells.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for the structure-activity relationship studies of the synthesized benzimidazole derivatives.
Caption: Workflow for SAR studies of benzimidazole derivatives.
Signaling Pathway Inhibition (Hypothetical)
While the exact mechanism of action for these specific compounds was not detailed in the primary source, benzimidazole derivatives are known to inhibit various signaling pathways involved in cancer progression. One common target is the kinase signaling pathway. The following diagram provides a simplified, hypothetical representation of how these compounds might interfere with a generic kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase pathway.
References
Benchmarking the Quantum Yield of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole Against Established Fluorescent Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the fluorescence quantum yield of the novel compound 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole against well-established fluorescent standards. While a definitive quantum yield for this compound is not presently documented in peer-reviewed literature, this guide outlines the standardized experimental protocol for its determination, allowing for direct and accurate comparison with widely used fluorophores.
Introduction to Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorophore. It is defined as the ratio of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various research and diagnostic applications, including cellular imaging, immunoassays, and drug discovery.
Established Fluorescent Standards: A Performance Overview
To provide a clear benchmark, the quantum yields of three commonly used fluorescent standards—Quinine Sulfate, Fluorescein, and Rhodamine 6G—are presented below. These standards are frequently employed in the comparative method for determining the quantum yield of new compounds.
| Fluorescent Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |
Experimental Protocol: Determination of Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a test compound is the comparative method. This technique involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.
Materials and Instrumentation
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents appropriate for the test compound and the chosen standard.
-
Test Compound: this compound.
-
Standard Compound: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the test compound (e.g., Quinine Sulfate, Fluorescein, or Rhodamine 6G).
Methodology
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the test compound and the standard compound in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
Determine the slope of the resulting linear plots for both the test (T) and standard (S) compounds.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test compound (ΦT) can be calculated using the following equation:
ΦT = ΦS * (SlopeT / SlopeS) * (ηT² / ηS²)
Where:
-
ΦS is the quantum yield of the standard.
-
SlopeT and SlopeS are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard compounds, respectively.
-
ηT and ηS are the refractive indices of the solvents used for the test and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Visualizing the Experimental Workflow and Chemical Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: Experimental Workflow for Quantum Yield Determination.
Caption: Chemical Structures of Test Compound and Standards.
Conclusion
By following the detailed experimental protocol outlined in this guide, researchers can accurately determine the fluorescence quantum yield of this compound. This will enable a direct and meaningful comparison of its performance against established fluorescent standards, thereby providing valuable data for its potential applications in research and drug development. The provided data on standard compounds and the clear, visualized workflow serve as a robust foundation for these critical photophysical characterizations.
Cytotoxicity of Fluorinated Benzimidazoles: A Comparative Analysis in Cancerous and Normal Cell Lines
Researchers and drug development professionals are continually searching for novel compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. Within this area of research, benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. The incorporation of fluorine atoms into these molecules can significantly enhance their biological activity. This guide provides a comparative analysis of the cytotoxic effects of a series of fluoro-substituted 2-phenyl-1H-benzimidazole derivatives on various human cancer cell lines versus a normal human cell line, based on published experimental data.
This guide will objectively compare the performance of these compounds, presenting supporting experimental data in clearly structured tables, detailing the experimental protocols used, and visualizing the experimental workflow.
In Vitro Cytotoxicity: Comparative Analysis
A study by Ersan and Duran (2021) investigated the antiproliferative activity of a series of synthesized 2-(fluorophenyl)-1H-benzimidazole derivatives. The cytotoxicity of these compounds was evaluated against five human cancer cell lines and one normal human cell line using the MTT assay. The results, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are summarized in the tables below. Lower IC50 values indicate higher cytotoxicity.
Cytotoxicity (IC50 in µM) against Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | A498 (Kidney Carcinoma) | HeLa (Cervical Cancer) | HepG2 (Liver Carcinoma) | A375 (Melanoma) |
| ORT14 (para-fluoro) | 0.377 | 0.377 | 0.188 | 0.188 | 0.377 |
| ORT15 (ortho-fluoro) | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 |
| ORT16 (meta-fluoro) | 0.177 | - | - | - | - |
| ORT17 (para-fluoro) | - | - | 0.354 | - | 0.354 |
| Methotrexate (Standard) | - | - | - | - | - |
Note: "-" indicates data not provided in the source.
Cytotoxicity (IC50 in µM) against Normal Cell Line
| Compound | HEK293 (Human Embryonic Kidney) |
| ORT14 (para-fluoro) | 9.424 |
| ORT15 (ortho-fluoro) | 1.768 |
| ORT16 (meta-fluoro) | - |
| ORT17 (para-fluoro) | 4.420 |
| Methotrexate (Standard) | - |
The data reveals that the fluoro-substituted benzimidazole derivatives exhibit significant antiproliferative activity against all tested cancer cell lines.[1] Notably, compound ORT14, with a para-fluoro substitution, demonstrated high selectivity, being significantly more cytotoxic to cancer cells than to the normal HEK293 cell line.[1] For instance, it was approximately 25 times more selective towards A549, A498, and A375 cancer cells and 50 times more selective towards HeLa and HepG2 cancer cells compared to the normal cell line.[1] Similarly, compound ORT15, with an ortho-fluoro substitution, also showed good selectivity.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the study by Ersan and Duran (2021).
Cell Culture and Maintenance
Human cancer cell lines (A549, A498, HeLa, HepG2, and A375) and the normal human embryonic kidney cell line (HEK293) were used. The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized fluoro-substituted benzimidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Experimental Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells were seeded in 96-well microtiter plates at a density of 5 x 10^4 cells/well and allowed to attach for 24 hours.
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds, and the plates were incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Signaling Pathways and Logical Relationships
While the specific signaling pathways affected by 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole were not detailed in the provided search results, the general mechanism of action for many benzimidazole anticancer agents involves the disruption of microtubule polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Postulated mechanism of action for benzimidazole derivatives.
References
In Vivo Performance of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole: A Comparative Analysis
A comprehensive in vivo validation of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (5-F-PBI) in animal models has not been extensively reported in publicly available scientific literature. To provide a comparative framework for researchers, this guide evaluates the known in vivo performance of representative benzimidazole-based compounds: the widely-used anthelmintic Albendazole and the experimental anti-tumor agent BMS-536924, a 2-pyridyl-benzimidazole derivative.
This guide offers an objective comparison of their efficacy, safety, and pharmacokinetic profiles, supported by experimental data from various animal model studies. The insights provided herein can serve as a valuable reference for drug development professionals in the pre-clinical evaluation of novel benzimidazole derivatives like 5-F-PBI.
Comparative Analysis of In Vivo Performance
The following tables summarize the quantitative data on the in vivo efficacy, pharmacokinetics, and toxicity of Albendazole and BMS-536924 in various animal models.
Efficacy in Animal Models
| Compound | Therapeutic Area | Animal Model | Dosage | Efficacy |
| Albendazole | Anthelmintic | Mice (infected with Toxocara canis) | 9 mg/kg/day for 8 days | Significant reduction in the number of larvae reaching the brain[1]. |
| Cattle (naturally infected with Fasciola hepatica) | 7.5 mg/kg (single dose) | 77-81.8% reduction in fecal egg count[2]. | ||
| BMS-536924 | Oncology | Nude Mice (with tumor xenografts) | Not specified | Potent inhibitory activity in a xenograft mouse model[3]. |
| Not specified | Not specified | Demonstrated in vivo antitumor activity[4]. |
Pharmacokinetic Profile in Animal Models
| Compound | Animal Model | Administration Route | Key Pharmacokinetic Parameters |
| Albendazole | Rabbits | Oral | Cmax of active metabolite (Albendazole Sulphoxide): 41.86 µg/ml; AUC: 1010.43 µg/ml/h[5]. |
| Humans (hookworm-infected adolescents) | Oral | Half-life of active metabolite: ~7-8 hours[6]. | |
| BMS-536924 | Not specified | Not specified | Information not publicly available. |
Toxicity Profile in Animal Models
| Compound | Animal Model | Key Toxicity Findings |
| Albendazole | Rats | Developmental toxicity observed[7]. |
| Rabbits | Considered to have a wide safety margin due to greater affinity for parasitic β-tubulin than mammalian tissues[7]. | |
| BMS-536924 | Not specified | Information not publicly available. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols for assessing the efficacy of anthelmintic and anti-tumor benzimidazole derivatives.
Anthelmintic Efficacy in a Murine Model of Toxocariasis
-
Animal Model: Fifty-five mice were experimentally infected with 800 embryonated eggs of Toxocara canis[1].
-
Drug Administration: Beginning on the second day post-infection, one group of mice received a single 9 mg dose of Albendazole every 24 hours for eight days. A second group received 3 mg of Albendazole every eight hours for the same duration[1].
-
Efficacy Assessment: On the tenth day of infection, mice in the treatment and control groups were sacrificed. The presence and motility of T. canis larvae in the brain were determined to evaluate the efficacy of the treatment regimens[1].
Anti-tumor Efficacy in a Xenograft Mouse Model
-
Animal Model: A xenograft mouse model was established using SKOV3 human ovarian cancer cells[3].
-
Drug Administration: The benzimidazole-2-substituted pyridine propenone derivative A-6 (a compound structurally related to 2-pyridyl-benzimidazoles) was administered to the tumor-bearing mice[3]. The specific dosage and administration route were not detailed in the abstract.
-
Efficacy Assessment: The inhibitory activity of the compound on tumor growth was evaluated. The study reported that compound A-6 had potent inhibitory activity in the xenograft mouse model[3].
Signaling Pathways and Experimental Workflows
Signaling Pathway of Albendazole
The primary mechanism of action of Albendazole involves the disruption of microtubule polymerization in parasitic worms. This leads to impaired glucose uptake and eventual cell death.
Caption: Mechanism of action of Albendazole.
Signaling Pathway of BMS-536924
BMS-536924 is an inhibitor of the insulin-like growth factor I receptor (IGF-1R) kinase. By blocking this receptor, it can inhibit downstream signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of action of BMS-536924.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in an animal model.
Caption: General workflow for in vivo efficacy studies.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the photostability of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and other common fluorophores
A Comparative Analysis of the Photostability of 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key performance parameter that dictates the reliability and temporal window of such experiments is the photostability of the chosen fluorescent probe. This guide provides a comparative analysis of the photostability of this compound against a selection of widely used fluorophores: Fluorescein, Rhodamine B, and the Cyanine dyes, Cy3 and Cy5. The objective is to furnish researchers with the necessary data to make informed decisions for their specific applications.
Executive Summary
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a limiting factor in many fluorescence applications. It leads to a decrease in signal intensity over time, thereby affecting the quantitative accuracy and the duration of observation. This guide presents a compilation of photostability data, primarily focusing on photobleaching quantum yields and half-lives, for the selected fluorophores. While quantitative data for Fluorescein, Rhodamine B, and Cyanine dyes are available in the literature, specific photostability metrics for this compound are not as readily found. Benzimidazole derivatives are a class of fluorophores known for their utility in various biological applications, and understanding their photostability is crucial for their effective implementation.
Quantitative Photostability Data
The following table summarizes key photostability parameters for the selected fluorophores. It is important to note that photostability can be highly dependent on the experimental conditions, including the solvent, pH, excitation intensity, and the presence of oxidizing or reducing agents. The data presented here are compiled from various sources and should be considered as representative values.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Fluorescence Quantum Yield (Φf) | Photobleaching Half-life (t1/2) | Notes |
| This compound | Data not readily available | Data not readily available | Data not readily available | Benzimidazole derivatives have been studied for their photophysical properties, but specific quantitative photostability data for this derivative is sparse in the literature. |
| Fluorescein | ~3 x 10-5 | 0.92 (in 0.1 M NaOH)[1] | Seconds to minutes | Highly pH-dependent. An average molecule emits 30,000-40,000 photons before photobleaching.[2][3] |
| Rhodamine B | ~10-6 - 10-7[4] | 0.48 (reference standard)[5] | Generally more stable than Fluorescein | Less pH-sensitive than Fluorescein. |
| Cyanine 3 (Cy3) | Data varies with conditions | 0.24 (on DNA)[5] | Can be enhanced by various strategies | Photostability can be influenced by conjugation and local environment.[5] |
| Cyanine 5 (Cy5) | Data varies with conditions | 0.20 (on DNA)[5] | Generally less stable than Cy3 | Susceptible to ozone-mediated degradation. |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is essential for comparative studies. Below are detailed methodologies for key experiments used to determine the photostability parameters listed above.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a measure of the probability that a fluorophore will be photochemically destroyed upon absorbing a photon.
Protocol:
-
Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of the fluorophore in a suitable solvent (e.g., phosphate-buffered saline for biological applications).
-
Instrumentation: Utilize a spectrofluorometer equipped with a stable, high-intensity light source (e.g., Xenon arc lamp) and a sensitive detector.
-
Irradiation: Continuously illuminate the sample with a monochromatic light source at the fluorophore's absorption maximum. The excitation power should be constant and measured.
-
Fluorescence Monitoring: Record the fluorescence intensity decay over time.
-
Data Analysis: The photobleaching quantum yield can be calculated from the initial rate of fluorescence decay, the initial fluorescence intensity, the molar absorption coefficient of the fluorophore, and the incident photon flux.
Determination of Photobleaching Half-life (t1/2)
The photobleaching half-life is the time required for the fluorescence intensity of a fluorophore to decrease to half of its initial value under continuous illumination.
Protocol:
-
Sample Preparation: Prepare samples as described for the photobleaching quantum yield measurement. For cellular imaging, cells expressing or labeled with the fluorophore are used.
-
Microscopy Setup: Use a fluorescence microscope (confocal or widefield) with a stable laser or lamp source.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. The illumination intensity and all imaging parameters should be kept constant throughout the experiment.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image of the time series. Plot the normalized fluorescence intensity as a function of time. The half-life is the time at which the intensity drops to 50% of the initial value.
Signaling Pathways and Experimental Workflows
The process of photobleaching and its experimental determination can be visualized through the following diagrams.
Discussion and Conclusion
The selection of a fluorophore with adequate photostability is paramount for the success of quantitative and long-term fluorescence studies. This guide provides a comparative overview of the photostability of this compound and other commonly used fluorophores.
-
Fluorescein , while bright, exhibits significant photobleaching and its fluorescence is sensitive to pH, which can be a drawback in certain biological applications.
-
Rhodamine B generally offers improved photostability and reduced pH sensitivity compared to Fluorescein, making it a more robust choice for many applications.
-
Cyanine dyes (Cy3 and Cy5) are widely used in labeling and FRET applications. Their photostability can be context-dependent, and strategies to enhance their performance, such as the use of antifading agents, are often employed.
While specific quantitative photostability data for This compound remains elusive in readily accessible literature, the benzimidazole scaffold is a core structure in many biologically active molecules and fluorescent probes. The development and characterization of novel benzimidazole-based fluorophores with enhanced photostability is an active area of research. Researchers interested in using this or similar compounds are encouraged to perform their own photostability assessments under their specific experimental conditions.
Ultimately, the optimal fluorophore choice will depend on a balance of factors including brightness, photostability, spectral properties, and compatibility with the experimental system. The data and protocols presented in this guide are intended to assist researchers in making more informed decisions in this critical aspect of experimental design.
References
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational plans for handling 5-Fluoro-2-(2-pyridyl)-1H-benzimidazole (CAS No. 875468-81-8). The information is compiled from available safety data for the compound and its structural analogs to ensure a comprehensive understanding of its handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | GHS07 (Exclamation Mark) | Warning[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | Warning[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |
| Skin Protection | - Gloves: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use. - Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | If handling the compound as a powder or if dust generation is likely, use a NIOSH-approved respirator with a particulate filter.[3] |
Operational and Disposal Plans
1. Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
2. First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
3. Spill Response:
-
Minor Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for minor spills.
4. Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and safety considerations for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
